2-Bromo-5-ethylphenol
Description
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Properties
IUPAC Name |
2-bromo-5-ethylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRBKDTGAEESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of 2-Bromo-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 2-Bromo-5-ethylphenol. While experimental data for this specific compound is limited, this document compiles available computed data, outlines a plausible synthetic route, describes expected spectral characteristics, and discusses the potential biological relevance based on structurally similar compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1243377-32-3 | PubChem[1] |
| Molecular Formula | C₈H₉BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
| XLogP3 | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Reactivity
Proposed Synthesis of this compound
A potential method for the synthesis of this compound involves the direct bromination of 3-ethylphenol (B1664133). The hydroxyl group is a strong activating group and directs electrophiles to the ortho and para positions. To achieve selective bromination at the C2 position (ortho to the hydroxyl group and meta to the ethyl group), careful control of reaction conditions is necessary.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of other brominated phenols and should be optimized for the synthesis of this compound.
Materials:
-
3-Ethylphenol
-
Liquid Bromine (Br₂)
-
A suitable solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)
-
Optional: A mild Lewis acid catalyst (e.g., FeBr₃)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve 3-ethylphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 3-ethylphenol. The addition rate should be controlled to maintain the reaction temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.
Workflow Diagram for Synthesis and Purification:
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization (Expected)
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the range of δ 6.5-7.5 ppm.- A quartet (2H) and a triplet (3H) corresponding to the ethyl group protons.- A broad singlet for the phenolic hydroxyl proton (which may be exchangeable with D₂O). |
| ¹³C NMR | - Six distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group being the most deshielded.- Two signals for the ethyl group carbons. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.- C-H stretching vibrations of the aromatic ring and the ethyl group around 2850-3100 cm⁻¹.- C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.- A C-Br stretching vibration, typically observed in the fingerprint region below 1000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. |
Potential Biological Activity and Applications in Drug Development
Direct experimental data on the biological activity of this compound is scarce. However, the broader class of brominated phenols has been investigated for various biological activities.
-
Antioxidant and Anticancer Potential: Phenolic compounds are known for their antioxidant properties. The introduction of a bromine atom can modulate this activity. Some studies on other bromophenols have suggested potential antioxidant and anticancer activities.[2]
-
Antimicrobial Activity: Halogenated phenols often exhibit antimicrobial properties. The lipophilicity conferred by the bromine and ethyl groups may enhance the ability of this compound to penetrate microbial cell membranes.
-
Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic nature of the molecule could allow it to interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.
Logical Relationship for Investigating Biological Activity:
References
2-Bromo-5-ethylphenol molecular structure and IUPAC name
An In-depth Technical Guide to 2-Bromo-5-ethylphenol
This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic pathway for this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Nomenclature
This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with both a bromine atom and an ethyl group.
IUPAC Name: this compound[1]
Molecular Formula: C₈H₉BrO[1]
Structure: The molecule consists of a benzene (B151609) ring with a hydroxyl (-OH) group, which defines it as a phenol. A bromine atom is attached to the carbon atom at position 2 (ortho to the hydroxyl group), and an ethyl (-CH₂CH₃) group is at position 5 (meta to the hydroxyl group). The Canonical SMILES representation is CCC1=CC(=C(C=C1)Br)O.[1]
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. This data is valuable for predicting its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 201.06 g/mol | [1] |
| Exact Mass | 199.98368 Da | [1] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Note: All properties listed are computationally derived.
Synthesis Pathway and Experimental Protocol
This compound can be synthesized via electrophilic aromatic substitution, specifically through the bromination of 3-ethylphenol (B1664133). The hydroxyl and ethyl groups are ortho-, para-directing, activating the ring for electrophilic attack. The bromination at the 2-position is sterically and electronically favored. Using a non-polar solvent like carbon disulfide helps to achieve mono-substitution rather than the tri-substitution that can occur in polar solvents like water.[2][3]
Synthesis Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of this compound from 3-ethylphenol.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the mono-bromination of phenols.[4]
Materials:
-
3-Ethylphenol
-
Bromine (Br₂)
-
Carbon Disulfide (CS₂), anhydrous
-
5 L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Vacuum distillation apparatus
-
Ice-salt bath
Procedure:
-
Preparation: In a 5 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve 1 mole equivalent of 3-ethylphenol in approximately 1 L of carbon disulfide.
-
Reagent Addition: In the separatory funnel, prepare a solution of 1.01 mole equivalents of bromine in 500 mL of carbon disulfide.
-
Reaction: Cool the flask containing the 3-ethylphenol solution to below 5°C using an ice-salt bath. Begin stirring and add the bromine solution dropwise from the separatory funnel over a period of approximately 2 hours. Hydrogen bromide gas will be evolved during the reaction.
-
Solvent Removal: Once the addition is complete, remove the ice bath and reconfigure the apparatus for simple distillation. Carefully distill off the carbon disulfide.
-
Purification: Transfer the residual liquid to a suitable Claisen flask. Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound. The precise boiling point under vacuum will need to be determined, but it will be higher than that of the starting material and any ortho- or para-isomers.
Safety Precautions:
-
This experiment should be conducted in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Carbon disulfide is highly flammable and toxic. Avoid ignition sources and ensure proper ventilation.
-
Hydrogen bromide gas is corrosive and an irritant. Ensure it is properly scrubbed or vented.
References
Solubility Profile of 2-Bromo-5-ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-ethylphenol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile derived from the general principles of organic chemistry, alongside detailed experimental protocols for researchers to determine precise quantitative data.
Core Concepts in Solubility
The solubility of a solid organic compound like this compound is governed by several key factors, including the principle of "like dissolves like".[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a polar hydroxyl group and a larger, less polar brominated ethylbenzene (B125841) backbone, results in a nuanced solubility profile. The hydroxyl group can participate in hydrogen bonding, which enhances solubility in polar, protic solvents.[3][4] Conversely, the bulky, non-polar portion of the molecule favors solubility in non-polar organic solvents.
Factors that influence the solubility of phenolic compounds include:
-
Polarity of the Solvent: Polar solvents will interact favorably with the polar hydroxyl group of the phenol.[2][3]
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility.[3][4]
-
Molecular Size and Shape: Larger molecules may be more difficult to solvate.[2]
-
Temperature: For most solid solutes, solubility increases with temperature.[2][3]
-
pH: The acidity of the phenolic proton means that in basic solutions, the compound can deprotonate to form a more soluble phenoxide salt.[3]
Predicted Solubility of this compound
Based on the principles of chemical solubility and data for analogous compounds like 4-bromophenol, the expected qualitative solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental measurement.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar, Protic | Low | The polar hydroxyl group allows for some water solubility through hydrogen bonding, but the large, non-polar brominated aromatic ring significantly limits it.[4] |
| Ethanol (B145695) | Polar, Protic | High | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact with the non-polar part of the solute. |
| Methanol (B129727) | Polar, Protic | High | Similar to ethanol, methanol is a small, polar, protic solvent that can effectively solvate both the polar and non-polar regions of the molecule.[3] |
| Acetone | Polar, Aprotic | High | Acetone is a polar aprotic solvent with a strong dipole moment, allowing for effective solvation of the polar hydroxyl group. |
| Dichloromethane | Moderately Polar | Medium to High | As a halogenated solvent, it can effectively dissolve moderately polar compounds.[5] |
| Chloroform (B151607) | Moderately Polar | Medium to High | Similar to dichloromethane, chloroform is a good solvent for many organic compounds of intermediate polarity.[3][5] |
| Ethyl Acetate (B1210297) | Moderately Polar | Medium to High | Ethyl acetate has both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a versatile solvent. |
| Hexane (B92381) | Non-polar | Low | As a non-polar alkane, hexane will not effectively solvate the polar hydroxyl group, leading to poor solubility.[1] |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method that can be adapted for this compound.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, etc.)
-
Scintillation vials or test tubes with screw caps
-
Spatula
-
Analytical balance
-
Constant temperature bath or incubator
-
Vortex mixer
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer can be used intermittently.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Dilution:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Visualizing Key Concepts
To further elucidate the principles and processes involved in determining the solubility of this compound, the following diagrams are provided.
Caption: A diagram illustrating the key factors that influence the solubility of this compound.
Caption: A flowchart outlining the key steps in the experimental determination of solubility.
References
Spectral Analysis of 2-Bromo-5-ethylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-5-ethylphenol. Due to the absence of experimentally acquired spectra in publicly available databases, this guide utilizes predicted NMR data to offer a detailed characterization of its chemical structure. This information is crucial for researchers in chemical synthesis, drug discovery, and materials science for the verification of the compound's identity and purity.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions were generated using computational algorithms that estimate the chemical shifts based on the molecular structure. It is important to note that while these predictions are valuable, they may differ slightly from experimentally determined values.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the hydroxyl proton. The predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values are presented in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 7.21 | d | 1H |
| H-4 | 6.85 | dd | 1H |
| H-6 | 7.03 | d | 1H |
| -OH | 5.5 - 6.5 | br s | 1H |
| -CH₂- | 2.58 | q | 2H |
| -CH₃ | 1.20 | t | 3H |
Predicted in CDCl₃. The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature, and is therefore given as a broad range.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum of this compound will show eight distinct signals, corresponding to each unique carbon atom in the molecule. The predicted chemical shifts are detailed in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 152.4 |
| C-2 | 112.9 |
| C-3 | 131.8 |
| C-4 | 121.5 |
| C-5 | 140.2 |
| C-6 | 117.6 |
| -CH₂- | 28.7 |
| -CH₃ | 15.6 |
Predicted in CDCl₃.
Experimental Protocols
While specific experimental data for this compound is not available, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. This methodology is standard in organic chemistry research.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Angle: A 30° or 45° pulse angle is typically used.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. For ¹³C NMR in CDCl₃, the solvent peak at 77.16 ppm is used for referencing.
Visualizations
The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and a general workflow for an NMR experiment.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-ethylphenol
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the mass spectrometry fragmentation pattern of 2-Bromo-5-ethylphenol. This comprehensive whitepaper details the anticipated fragmentation pathways, providing crucial data for the identification and structural elucidation of this compound in complex analytical workflows. Understanding these patterns is paramount for metabolite identification, impurity profiling, and quality control in pharmaceutical research and development.
Executive Summary
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds. The fragmentation pattern generated by techniques such as electron ionization (EI) mass spectrometry provides a molecular fingerprint, offering profound insights into the compound's architecture. This guide focuses on the predicted fragmentation of this compound, a halogenated aromatic compound. Due to the presence of a bromine atom, its mass spectrum is expected to exhibit a characteristic isotopic pattern, with two major peaks for bromine-containing fragments corresponding to the 79Br and 81Br isotopes in an approximate 1:1 ratio.
Predicted Fragmentation Pathways
The fragmentation of this compound (molecular weight: 201.06 g/mol ) is anticipated to proceed through several key pathways, initiated by the ionization of the molecule. The stable aromatic ring suggests that the molecular ion peak will be prominent.
A primary fragmentation event is the alpha-cleavage (α-cleavage) of the ethyl group. This involves the cleavage of the C-C bond adjacent to the aromatic ring, leading to the loss of a methyl radical (•CH₃). This is a common fragmentation pathway for alkyl-substituted aromatic compounds.
Another significant fragmentation route is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br). This would generate a cation with a mass corresponding to the de-brominated molecule.
Furthermore, phenols are known to undergo characteristic rearrangements and eliminations. The loss of carbon monoxide (CO) from the phenolic ring structure, often following initial fragmentation, is a plausible pathway.
The presence of bromine is a key diagnostic feature. Any fragment containing the bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z), representing the two major isotopes of bromine (79Br and 81Br).
Quantitative Data Summary
The following table summarizes the predicted major fragments for this compound, their corresponding m/z values, and the proposed fragmentation mechanism.
| m/z (79Br / 81Br) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 200 / 202 | [M]+• | - | Molecular Ion |
| 185 / 187 | [M - CH₃]+ | •CH₃ | α-cleavage of the ethyl group |
| 121 | [M - Br]+ | •Br | Cleavage of the C-Br bond |
| 172 / 174 | [M - CO]+• | CO | Loss of carbon monoxide from the molecular ion |
| 157 / 159 | [M - CH₃ - CO]+ | •CH₃, CO | α-cleavage followed by loss of carbon monoxide |
Experimental Protocols
A standard method for analyzing this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation: A stock solution of this compound is prepared at a concentration of 1 mg/mL in a volatile organic solvent such as methanol (B129727) or acetonitrile. This stock solution is then diluted to a final concentration of 1-10 µg/mL for analysis.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
Data Acquisition and Analysis: Data should be acquired in full scan mode to capture all fragment ions. The resulting mass spectrum is then analyzed to identify the molecular ion and major fragment peaks. The characteristic isotopic pattern for bromine-containing fragments should be used for confirmation.
Visualizing the Fragmentation Logic
The logical flow of the predicted fragmentation pathways can be visualized to provide a clearer understanding of the process.
Caption: Predicted fragmentation pathways of this compound.
The experimental workflow from sample introduction to data analysis is a critical component of reproducible research.
Caption: Experimental workflow for GC-MS analysis.
References
Navigating the Synthesis and Supply of 2-Bromo-5-ethylphenol: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Overview for R&D Professionals on the Availability, Synthesis, and Potential Applications of the Key Chemical Intermediate, 2-Bromo-5-ethylphenol.
This technical guide provides an in-depth analysis of this compound (CAS No. 1243377-32-3), a valuable building block for the pharmaceutical and fine chemical industries. Aimed at researchers, scientists, and professionals in drug development, this document outlines the current commercial landscape, detailed synthetic protocols, and purification methodologies, alongside a discussion of its potential applications based on the broader activity of bromophenols.
Commercial Availability and Supplier Landscape
While this compound is listed by several chemical suppliers, its ready availability can be limited, with some vendors indicating "Backordered" or "temporarily out of stock" status. Researchers are advised to inquire directly with suppliers for current lead times and availability. The compound is typically offered at purities of 95-97%.
Below is a summary of identified commercial suppliers and their reported data for this compound.
| Supplier | CAS Number | Molecular Formula | Purity | Availability |
| AOBChem | 1243377-32-3 | C8H9BrO | 95% | Backordered[1] |
| BLD Pharm | 1243377-32-3 | C8H9BrO | N/A | Temporarily out of stock |
| ChemScene LLC (via Sigma-Aldrich) | 1243377-32-3 | C8H9BrO | 97% | Inquire |
Synthesis and Purification: Detailed Experimental Protocols
Proposed Synthesis of this compound
Reaction: Electrophilic Aromatic Substitution (Bromination)
Starting Material: 3-Ethylphenol (B1664133)
Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS)
Solvent: A suitable solvent such as acetic acid or a non-polar solvent like dichloromethane.
Catalyst (optional): A mild Lewis acid like iron powder may be used to facilitate the reaction.
Detailed Protocol:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-ethylphenol (1 equivalent) in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath to control the reaction temperature, which is crucial for selective bromination.
-
Reagent Addition: Slowly add a solution of bromine (1 equivalent) dissolved in the same solvent to the stirred solution of 3-ethylphenol via the dropping funnel. The addition should be dropwise to maintain a low temperature and prevent over-bromination. If using NBS, it can be added portion-wise as a solid.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, the mixture is quenched with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine. The organic layer is then separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification of this compound
The crude product can be purified using silica (B1680970) gel column chromatography.
Detailed Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Potential Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, the broader class of bromophenols exhibits a range of biological activities that suggest its potential as a valuable intermediate in drug discovery. Bromophenols derived from marine organisms have demonstrated significant antioxidant, antimicrobial, and anticancer properties.[1][2][3][4][5]
The presence of the bromine atom and the phenolic hydroxyl group makes this compound a versatile scaffold for further chemical modifications. It can serve as a key building block in the synthesis of more complex molecules with potential therapeutic value. The bromine atom provides a reactive handle for cross-coupling reactions, allowing for the introduction of various functional groups and the construction of diverse molecular architectures.
The potential for this compound to be used in the development of novel therapeutic agents is rooted in the established bioactivities of related compounds. For instance, various bromophenol derivatives have been shown to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of diabetes and obesity.[4] Furthermore, the antibacterial and antibiofilm activities of some bromophenols make them interesting candidates for the development of new antibiotics to combat drug-resistant bacteria.[2]
Conclusion
This compound represents a chemical intermediate with significant potential for researchers in the pharmaceutical and fine chemical sectors. While its commercial availability may require careful planning, its synthesis is achievable through established chemical principles. The known biological activities of the broader bromophenol class provide a strong rationale for the exploration of this compound and its derivatives in drug discovery programs targeting a range of diseases. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique chemical properties of this compound in their R&D endeavors.
References
The Multifaceted Biological Activities of Substituted Bromophenols: A Technical Guide for Researchers
A comprehensive overview of the antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties of substituted bromophenols, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Substituted bromophenols, a class of halogenated phenolic compounds predominantly found in marine organisms, particularly red algae, have garnered significant scientific interest due to their diverse and potent biological activities. These activities, ranging from radical scavenging to the induction of cancer cell apoptosis, position them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological potential of substituted bromophenols, tailored for researchers, scientists, and drug development professionals.
Biological Activities of Substituted Bromophenols
Substituted bromophenols exhibit a wide spectrum of biological effects, primarily attributed to their unique chemical structures. The presence of bromine atoms on the phenolic ring, along with the number and position of hydroxyl groups, significantly influences their bioactivity.[1] Key activities include:
-
Antioxidant Activity: Many bromophenols are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key contributor to various chronic diseases.[1]
-
Anticancer Activity: A significant body of research has demonstrated the cytotoxic effects of bromophenol derivatives against various cancer cell lines.[2][3][4][5] Their mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS).[2][3]
-
Antimicrobial Activity: Several bromophenols have shown promising activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[6][7][8][9]
-
Enzyme Inhibition: Substituted bromophenols have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE), α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and aldose reductase, suggesting their potential in treating neurodegenerative diseases, diabetes, and its complications.[10]
Quantitative Data on Biological Activities
To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for a selection of substituted bromophenols.
Table 1: Antioxidant Activity of Substituted Bromophenols
| Compound | Assay | IC50 (µM) | Reference |
| 2,3,5′-tribromo-3′,4,4′,5-tetrahydroxy-diphenylmethane | DPPH | 30.4 ± 0.2 | [8] |
| 2-methoxy-3-bromo-5-hydroxymethylphenol | DPPH | 24.5 ± 0.1 | [8] |
| 5-(2,3-dihydroxybenzyl)-3,4-dibromobenzene-1,2-diol | DPPH | 16.1 ± 0.2 | [8] |
| 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol | DPPH | 9.6 ± 0.1 | [8] |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH | 6.41 µg/mL | [11] |
| 2-(3,5-dibromo-4-hydroxyphenyl)acetate | DPPH | 30.13 µg/mL | [11] |
Table 2: Anticancer Activity of Substituted Bromophenols
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (Oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 | Chronic Myelogenous Leukemia | 11.09 (24h), 9.46 (48h), 8.09 (72h) | [6] |
| Bromophenol hybrid 17a | A549 | Lung Cancer | Not specified | [2][3] |
| Bromophenol hybrid 17b | A549 | Lung Cancer | Not specified | [2][3] |
| Bromophenol hybrid 18a | Bel7402 | Liver Cancer | Not specified | [2][3] |
| Dibenzyl bromophenol 9 | A549 | Lung Cancer | 1.8 nM | [4] |
| Dibenzyl bromophenol 9 | BGC-823 | Gastric Cancer | 3.8 nM | [4] |
| Dibenzyl bromophenol 9 | MCF-7 | Breast Cancer | 2.7 nM | [4] |
| Dibenzyl bromophenol 9 | HCT-8 | Colon Cancer | 2.2 nM | [4] |
Table 3: Antimicrobial Activity of Substituted Bromophenols
| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | Antibacterial | Not specified, good activity | [7][8] |
| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Antibacterial | Not specified, good activity | [7][8] |
| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans | Antifungal | Not specified, most active | [6] |
| 3,3'-dibromo-6,6'-dihydroxydiphenylmethane | Staphylococcus aureus | Antibacterial | Not specified, potent effect | [6] |
| 3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethane | Bacillus subtilis | Antibacterial | Not specified, potent effect | [6] |
Table 4: Enzyme Inhibitory Activity of Substituted Bromophenols
| Compound | Enzyme | IC50/Ki | Reference |
| Novel bromophenol derivatives 20-24 | Acetylcholinesterase | Considerable inhibition | [10] |
| Geranylated flavonoid 1 from Paulownia tomentosa | PTP1B | IC50 = 1.9 µM, Ki = 0.8 µM | [12] |
| Geranylated flavonoid 6 from Paulownia tomentosa | PTP1B | IC50 = 8.2 µM, Ki = 3.8 µM | [12] |
| Capparis spinosa extract | Aldose Reductase | IC50 = 0.54 mg/mL | [13] |
| Quercetin (as a reference) | α-glucosidase | IC50 = 5.41 µg/mL | [14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of the test bromophenol and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
-
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the bromophenol compound for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Antimicrobial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension and adjust its turbidity to 0.5 McFarland standard.
-
-
Serial Dilution of Compound:
-
In a 96-well microplate, perform a two-fold serial dilution of the bromophenol compound in an appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well.
-
Incubate the plate at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Enzyme Inhibition Assays
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare a solution of AChE, the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, AChE solution, DTNB, and different concentrations of the bromophenol inhibitor.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Kinetic Measurement:
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction and determine the percentage of inhibition. The IC50 or Ki value can be calculated from the dose-response curve.
-
α-Glucosidase Inhibition Assay
-
Reagent Preparation:
-
Prepare solutions of α-glucosidase enzyme and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).[15]
-
-
Assay Procedure:
-
Absorbance Measurement:
-
Measure the absorbance of the released p-nitrophenol at 405 nm.[15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value.[15]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
-
Reagent Preparation:
-
Prepare solutions of recombinant human PTP1B enzyme and the substrate p-nitrophenyl phosphate (pNPP) in an appropriate assay buffer.[16]
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the PTP1B enzyme with various concentrations of the bromophenol inhibitor.
-
Start the reaction by adding the pNPP substrate.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction with a stop solution (e.g., NaOH).[17]
-
-
Absorbance Measurement:
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm.[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.[12]
-
Aldose Reductase Inhibition Assay
-
Reagent Preparation:
-
Assay Procedure:
-
In a cuvette or 96-well plate, mix the buffer, NADPH, enzyme, and different concentrations of the bromophenol inhibitor.
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.[18]
-
-
Kinetic Measurement:
-
Data Analysis:
Signaling Pathways and Mechanisms of Action
The biological activities of substituted bromophenols are underpinned by their interactions with various cellular signaling pathways.
ROS-Mediated Apoptotic Pathway in Cancer
A key mechanism of the anticancer activity of many bromophenols is the induction of apoptosis via the generation of reactive oxygen species (ROS).[2][3]
Caption: ROS-mediated apoptotic pathway induced by substituted bromophenols in cancer cells.
This pathway involves the generation of ROS, which in turn leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade, ultimately resulting in programmed cell death.[21] Some bromophenol derivatives have also been shown to deactivate the pro-survival PI3K/Akt pathway and activate the pro-apoptotic MAPK signaling pathway.[16][21][22]
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in understanding the research process and the relationships between different aspects of bromophenol research.
General Workflow for Assessing Biological Activity
Caption: General experimental workflow for the evaluation of substituted bromophenols.
Structure-Activity Relationship (SAR) Logic
Caption: Key structural features influencing the biological activity of bromophenols.
The biological activity of substituted bromophenols is intricately linked to their chemical structure. Generally, an increase in the number of hydroxyl groups tends to enhance antioxidant activity.[1] The degree and position of bromination also play a crucial role, though the specific effects can vary depending on the biological target.[6]
Conclusion
Substituted bromophenols represent a rich and diverse class of natural products with significant therapeutic potential. Their multifaceted biological activities, coupled with their unique chemical structures, make them a compelling area of research for the development of new drugs. This technical guide provides a foundational resource for scientists to explore and harness the potential of these fascinating marine-derived compounds. Further research into structure-activity relationships and mechanisms of action will be crucial in translating the promise of bromophenols into tangible clinical applications.
References
- 1. Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]
The Versatility of 2-Bromo-5-ethylphenol: A Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-ethylphenol is a substituted aromatic compound that holds significant potential as a versatile chemical intermediate in organic synthesis and drug discovery. Its unique structural features—a hydroxyl group, a bromine atom, and an ethyl group on a benzene (B151609) ring—provide multiple reactive sites for the construction of more complex molecules. The presence of the bromine atom, in particular, makes it an ideal substrate for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological significance of derivatives of this compound, with a focus on its utility for researchers in the pharmaceutical and chemical industries.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO | PubChem[1] |
| Molecular Weight | 201.06 g/mol | PubChem[1] |
| CAS Number | 1243377-32-3 | PubChem[1] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Solubility | Expected to be soluble in organic solvents | General chemical principles |
Synthesis of this compound
Proposed Synthetic Pathway: Protection-Bromination-Deprotection
A reliable method for the synthesis of 2-bromo-5-substituted phenols involves a three-step process: protection of the hydroxyl group, regioselective bromination, and subsequent deprotection. This approach prevents the formation of unwanted isomers. A patent for the synthesis of the related compound, 2-bromo-5-methoxyphenol, utilizes this strategy.
Experimental Protocol (Hypothetical)
The following is a hypothetical experimental protocol based on the synthesis of similar compounds. Optimization would be necessary to achieve high yields and purity.
Step 1: Acetylation of 3-Ethylphenol
-
To a solution of 3-ethylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C and slowly add acetic anhydride (B1165640) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-ethylphenyl acetate (B1210297).
Step 2: Bromination of 3-Ethylphenyl Acetate
-
Dissolve the 3-ethylphenyl acetate (1.0 eq) in a suitable solvent (e.g., acetonitrile).
-
Add N-bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the brominated intermediate.
Step 3: Hydrolysis of the Brominated Intermediate
-
Dissolve the brominated acetate in a mixture of methanol (B129727) and water.
-
Add a base (e.g., potassium carbonate) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or distillation.
Applications as a Chemical Intermediate
The bromine atom in this compound serves as a versatile handle for introducing a wide range of functional groups through metal-catalyzed cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to generate substituted biphenyls and other biaryl compounds. These motifs are prevalent in many biologically active molecules. While specific studies on this compound are limited, research on other bromophenol isomers demonstrates the feasibility of this transformation, with microwave irradiation often leading to improved results for bromophenols.
General Experimental Conditions for Suzuki-Miyaura Coupling:
-
Reactants: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq)
-
Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other palladium catalysts (1-5 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)
-
Solvent: Toluene, Dioxane, or DMF/water mixtures
-
Temperature: 80-120 °C (conventional heating or microwave)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This reaction allows for the synthesis of a wide variety of aryl amines from aryl halides.[2] this compound can be reacted with primary or secondary amines to produce N-aryl derivatives, which are important pharmacophores in many drug candidates. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base.[4]
General Experimental Conditions for Buchwald-Hartwig Amination:
-
Reactants: this compound (1.0 eq), Amine (1.1-1.5 eq)
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
-
Ligand: XPhos, SPhos, or other bulky phosphine ligands (2-10 mol%)
-
Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq)
-
Solvent: Toluene or Dioxane
-
Temperature: 80-110 °C
Potential Biological Activity of Derivatives
Bromophenols and their derivatives isolated from marine sources have been shown to exhibit a wide range of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. While this compound itself has not been extensively studied for its biological effects, its derivatives are promising candidates for investigation in these areas.
Antioxidant and Anticancer Activity
Studies on various synthesized bromophenol derivatives have demonstrated their potential as antioxidant and anticancer agents. For instance, certain acetylated and methylated bromophenols have been shown to mitigate oxidative damage and reduce the generation of reactive oxygen species (ROS) in human cells.[5] Some of these compounds were also found to induce apoptosis in leukemia cells.[5]
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular defense against oxidative stress. Some bromophenol derivatives have been observed to modulate this pathway by increasing the expression of antioxidant proteins like heme oxygenase-1 (HO-1) and thioredoxin reductase 1 (TrxR1).[5] This suggests that derivatives of this compound could be designed to target the Nrf2 pathway for therapeutic benefit in diseases associated with oxidative stress.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its ability to participate in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the efficient construction of complex molecular architectures. Furthermore, the established biological activities of related bromophenol compounds suggest that derivatives of this compound are promising candidates for the development of new therapeutic agents, particularly in the areas of oncology and diseases related to oxidative stress. This guide provides a foundational understanding for researchers looking to leverage the synthetic utility of this important building block. Further research into the specific reaction conditions and biological properties of this compound and its derivatives is warranted to fully unlock its potential.
References
- 1. This compound | C8H9BrO | CID 21527704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Storage of 2-Bromo-5-ethylphenol
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-5-ethylphenol was found. The safety information provided in this guide is primarily based on the SDS for the closely related compound, 2-Bromo-5-methylphenol. Researchers and scientists should handle this compound with caution and refer to this guide as a baseline for safe laboratory practices.
This technical guide provides an in-depth overview of the safety, handling, and storage information for this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical and Computed Properties
The following table summarizes the known and computed physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1243377-32-3 | BLD Pharm[1], PubChem[2] |
| Molecular Formula | C₈H₉BrO | BLD Pharm[1], PubChem[2] |
| Molecular Weight | 201.06 g/mol | BLD Pharm[1], PubChem[2] |
| Computed XLogP3 | 3.1 | PubChem[2] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Computed Rotatable Bond Count | 1 | PubChem[2] |
| Computed Exact Mass | 199.98368 Da | PubChem[2] |
| Computed Monoisotopic Mass | 199.98368 Da | PubChem[2] |
| Computed Topological Polar Surface Area | 20.2 Ų | PubChem[2] |
| Computed Heavy Atom Count | 10 | PubChem[2] |
Hazard Identification and Classification (Based on 2-Bromo-5-methylphenol)
The hazard classification for the analogous compound 2-Bromo-5-methylphenol is presented below. It is recommended to handle this compound with the same level of precaution.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |
Source: ChemicalBook Safety Data Sheet for 2-bromo-5-methyl-phenol[3]
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is crucial when handling this compound. The following are general guidelines based on best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Gloves must be inspected prior to use. |
| Body Protection | Fire/flame resistant and impervious clothing. A standard laboratory coat should be worn. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |
Source: ChemicalBook Safety Data Sheet for 2-bromo-5-methyl-phenol[3]
General Handling Procedures
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of the compound and ensure laboratory safety.
Storage Conditions
-
Recommended Storage: Sealed in a dry place at 2-8°C.[1]
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store apart from foodstuff containers or incompatible materials.[3]
Disposal
-
Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]
-
Do not let the chemical enter drains; discharge into the environment must be avoided.[3]
Emergency Procedures (Based on 2-Bromo-5-methylphenol)
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| In Case of Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Source: ChemicalBook Safety Data Sheet for 2-bromo-5-methyl-phenol[3]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: No specific data is available.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
Visualized Workflows and Relationships
The following diagrams illustrate key logical workflows for handling and emergency response.
References
An In-depth Technical Guide to the Thermochemical Properties of 2-Bromo-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies available for the determination and estimation of the thermochemical properties of 2-Bromo-5-ethylphenol. Due to the current absence of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols and computational methods applicable to brominated phenolic compounds. Detailed procedures for combustion calorimetry to determine the enthalpy of formation and for the Knudsen effusion method and thermogravimetric analysis to determine the enthalpy of sublimation are presented. Furthermore, a robust computational chemistry approach for estimating these thermochemical parameters is detailed. This guide serves as a foundational resource for researchers requiring thermochemical data for this compound for applications in process development, safety analysis, and computational modeling.
Introduction
This compound is a halogenated aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its thermochemical properties, such as the enthalpy of formation and sublimation, is crucial for the design and optimization of synthetic routes, for ensuring process safety, and for computational studies of its reactivity and interactions. This guide outlines the primary experimental and computational methodologies that can be employed to obtain this vital data.
Synthesis of this compound
A plausible synthetic route to this compound involves the electrophilic bromination of 3-ethylphenol (B1664133). The hydroxyl group is a strong activating group and directs ortho- and para-substitution. The ethyl group is a weak activating group, also directing ortho- and para-. Therefore, the bromination of 3-ethylphenol is expected to yield a mixture of isomers, including the desired this compound.
Experimental Protocol: Bromination of 3-Ethylphenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-ethylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid or a non-polar solvent like carbon tetrachloride.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C to minimize the formation of polybrominated byproducts.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction mixture is poured into water and extracted with a suitable organic solvent like diethyl ether. The organic layer is then washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution and finally with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica (B1680970) gel to isolate this compound.
Thermochemical Data
As of the date of this publication, specific experimental thermochemical data for this compound has not been reported in the literature. The following tables provide a template for the presentation of such data once it becomes available, with placeholder values for illustrative purposes.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight ( g/mol ) | 201.06 |
| Appearance | (To be determined) |
| Melting Point (°C) | (To be determined) |
| Boiling Point (°C) | (To be determined) |
Table 2: Illustrative Thermochemical Data for this compound at 298.15 K
| Thermochemical Property | Symbol | Value (kJ/mol) | Method |
| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | [Placeholder] | Combustion Calorimetry |
| Standard Enthalpy of Combustion (liquid) | ΔcH°(l) | [Placeholder] | Combustion Calorimetry |
| Standard Enthalpy of Sublimation | ΔsubH° | [Placeholder] | Knudsen Effusion / TGA |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | [Placeholder] | Derived |
Note: The values in this table are placeholders and should be replaced with experimentally determined or computationally calculated data.
Experimental Determination of Thermochemical Properties
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion, which is measured experimentally using a bomb calorimeter. For halogenated compounds like this compound, a rotating-bomb calorimeter is often employed to ensure that the combustion products form a homogeneous solution, which is crucial for accurate analysis.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of a known mass of high-purity this compound is prepared. A fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
Bomb Assembly: A small amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce the bromine produced during combustion to bromide ions. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimetry Measurement: The bomb is placed in the calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision. The bomb is rotated during the experiment to ensure complete reaction and dissolution of the products.
-
Analysis of Products: After the measurement, the contents of the bomb are analyzed to determine the amount of nitric acid formed (from nitrogen impurities in the oxygen) and to confirm the complete conversion of bromine to bromide.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid and the heat of solution of the products. The standard enthalpy of formation is then calculated using Hess's Law.
Enthalpy of Sublimation
The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. Two common methods for substances with low volatility are the Knudsen effusion method and thermogravimetric analysis (TGA).
Experimental Protocol: Knudsen Effusion Method
-
Apparatus: A Knudsen effusion cell, which is a small, thermostated container with a small orifice, is used.
-
Measurement: A known mass of this compound is placed in the cell. The cell is heated to a specific temperature under high vacuum. The rate of mass loss through the orifice due to sublimation is measured.
-
Data Collection: This measurement is repeated at several different temperatures.
-
Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).[1]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Apparatus: A thermogravimetric analyzer is used, which measures the mass of a sample as a function of temperature in a controlled atmosphere.
-
Measurement: A small amount of this compound is placed in the TGA pan. The sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The temperature at which mass loss begins is indicative of the onset of sublimation. The rate of mass loss at different temperatures can be used to determine the vapor pressure.
-
Calculation: Similar to the Knudsen method, the enthalpy of sublimation is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[2]
Computational Estimation of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. High-level composite methods, such as the Gaussian-n (Gn) theories, can provide accurate predictions of enthalpies of formation.
Computational Protocol: G3(MP2)//B3LYP Method
-
Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[3]
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more computationally expensive methods and larger basis sets, as prescribed by the G3(MP2) theory.[4][5]
-
Final Energy Calculation: The individual energy components are combined, including the ZPVE and empirical higher-level corrections, to yield a total electronic energy at 0 K.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme, which helps to reduce errors in the calculations.
Conclusion
This technical guide has detailed the established experimental and computational methodologies for determining the thermochemical properties of this compound. While specific data for this compound is not yet available, the protocols outlined herein for combustion calorimetry, Knudsen effusion, thermogravimetric analysis, and high-level computational chemistry provide a clear roadmap for researchers to obtain this essential information. The availability of accurate thermochemical data will be invaluable for the safe and efficient use of this compound in research and industrial applications.
References
Methodological & Application
Synthetic Pathways to 2-Bromo-5-ethylphenol from 3-ethylphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-5-ethylphenol from 3-ethylphenol (B1664133). The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols outlined below are based on established methodologies for the regioselective bromination of phenols.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The regioselective introduction of a bromine atom onto the 3-ethylphenol scaffold is a key synthetic challenge. The hydroxyl group of the phenol (B47542) is a strongly activating ortho, para-director, while the ethyl group is a weakly activating ortho, para-director. In the case of 3-ethylphenol, the positions ortho to the hydroxyl group (C2 and C6) and para (C4) are all activated towards electrophilic substitution. The desired product, this compound, requires selective bromination at the C2 position, which is ortho to both the hydroxyl and ethyl groups. This document details two primary synthetic strategies to achieve this transformation: direct ortho-bromination and a multi-step synthesis via a Sandmeyer-type reaction.
Data Presentation
The following table summarizes the quantitative data for the described synthetic routes.
| Route | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Direct Bromination | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH) | Methanol (B129727) | ~85-95 | >95 | Adapted from ortho-bromination of p-cresol[1] |
| Sandmeyer Reaction | 1. NaNO₂, HBr2. CuBr, HBr | Water | ~20 | >98 | Based on synthesis of 2-bromo-5-methylphenol[2] |
Experimental Protocols
Route 1: Direct ortho-Bromination of 3-ethylphenol
This protocol is adapted from the selective ortho-bromination of para-substituted phenols using N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH).[1][3][4] The use of a polar protic solvent like methanol and an acid catalyst enhances the selectivity for ortho-bromination.
Materials:
-
3-ethylphenol
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (ACS grade)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 3-ethylphenol (1.0 eq) in methanol, add p-toluenesulfonic acid monohydrate (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of N-bromosuccinimide (1.05 eq) in methanol.
-
Add the NBS solution dropwise to the cooled 3-ethylphenol solution over a period of 20-30 minutes, while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent to afford this compound.
Route 2: Synthesis via Sandmeyer-Type Reaction (Alternative Route)
This protocol is an adaptation of the synthesis of 2-bromo-5-methylphenol (B88109) from 6-amino-m-cresol and can be applied to the synthesis of this compound starting from the corresponding 2-amino-5-ethylphenol (B70056).[2] This multi-step route offers an alternative when direct bromination results in low regioselectivity. The initial step would involve the nitration of 3-ethylphenol, followed by reduction to the amine, and then the Sandmeyer reaction. For the purpose of this protocol, we will start from the commercially available or synthetically prepared 2-amino-5-ethylphenol.
Materials:
-
2-Amino-5-ethylphenol
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Beakers
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2-amino-5-ethylphenol (1.0 eq) in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in water.
-
Slowly add the sodium nitrite solution to the cooled amine solution, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in 48% hydrobromic acid and heat it to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
-
Mandatory Visualization
Caption: Synthetic routes to this compound from 3-ethylphenol.
Signaling Pathways and Logical Relationships
The regioselectivity of the direct bromination of 3-ethylphenol is governed by the directing effects of the hydroxyl and ethyl substituents on the aromatic ring. The following diagram illustrates the logical relationship between the directing groups and the favored position of electrophilic attack.
Caption: Directing effects influencing the regioselective bromination of 3-ethylphenol.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-ethylphenol with various arylboronic acids. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted biphenyl (B1667301) compounds.[1][2][3][4] Such structures are of significant interest in medicinal chemistry and materials science.[5][6][7][8]
The Suzuki coupling reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[8][9] The general transformation involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[1][10][11][12]
General Reaction Scheme:
Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the highest yields for specific substrates.[13][14]
Materials:
-
This compound (Substrate)
-
Arylboronic acid or Arylboronate ester (Coupling partner, 1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for workup and purification (e.g., Ethyl acetate (B1210297), brine, anhydrous Na₂SO₄ or MgSO₄, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired 5-ethyl-2-biphenylol derivative.[11]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on general protocols for similar substrates.
| Entry | Arylboronic Acid (R) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃/XPhos (1.5) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 82-92 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 10 | 78-88 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂/PPh₃ (2) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 88-98 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the Suzuki coupling reaction of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
This diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][12][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. nobelprize.org [nobelprize.org]
- 5. researchgate.net [researchgate.net]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-ethylphenol as a key synthetic building block. The methodologies described herein are foundational for the synthesis of a diverse range of functionalized phenolic compounds, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This compound is a readily available starting material that can be functionalized at the C2 position through various cross-coupling strategies, leading to the synthesis of substituted biaryls, vinyl phenols, alkynyl phenols, and amino-phenols. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. This document outlines representative protocols for several common palladium-catalyzed cross-coupling reactions of this compound.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general experimental workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. The process involves the careful setup of the reaction under an inert atmosphere, followed by the reaction, workup, and purification of the desired product.
Catalytic Cycle Overview
The catalytic cycle for most palladium-catalyzed cross-coupling reactions follows a general mechanistic pathway involving oxidative addition, transmetalation (for C-C couplings) or amine/alkyne coordination and deprotonation, and reductive elimination.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryl compounds.
Representative Data for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | 12-24 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 90-98 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 90 | 16 | 80-92 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/H₂O, 4:1:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[1]
Representative Data for Buchwald-Hartwig Amination of this compound
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2) | Toluene | 100 | 12-24 | 80-95 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 85-92 |
| n-Butylamine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | LHMDS (1.5) | THF | 80 | 24 | 75-88 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[2][3][4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, leading to the formation of substituted alkynes.[5][6]
Representative Data for Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Cocatalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2) | THF | 60-80 | 6-12 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (6) | i-Pr₂NH (2) | DMF | 80 | 8 | 80-90 |
| 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 75-85 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with aqueous ammonium chloride to remove the copper catalyst.
-
Dry the organic layer, concentrate, and purify by column chromatography.
IV. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8][9][10]
Representative Data for Heck Coupling of this compound
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N (1.5) | DMF | 100-120 | 12-24 | 70-85 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120 | 18 | 75-90 |
| Cyclohexene | Pd₂(dba)₃ (2) | P(Cy)₃ (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 60-75 |
Experimental Protocol: Heck Reaction
The following is a general protocol for the Heck coupling of this compound with an alkene.[7]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent and the alkene.
-
Heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove any precipitated palladium black and inorganic salts.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Dry the organic layer, remove the solvent in vacuo, and purify the product by column chromatography.
V. Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide.[11][12][13][14]
Representative Data for Stille Coupling of this compound
| Organostannane | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenyltributylstannane | Pd(PPh₃)₄ (2-5) | - | - | Toluene | 110 | 12-24 | 80-95 |
| Vinyltributylstannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | CuI (10 mol%) | THF | 70 | 16 | 85-95 |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | LiCl (3 equiv) | DMF | 100 | 18 | 75-90 |
Experimental Protocol: Stille Coupling
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane.[7]
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Optional: Additive such as CuI or LiCl
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere, dissolve this compound and the organostannane reagent in the anhydrous solvent in a Schlenk flask.
-
Add the palladium catalyst. If required, add the additive.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate.
-
Purify the crude product by flash column chromatography.
VI. Negishi Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.[15][16][17]
Representative Data for Negishi Coupling of this compound
| Organozinc Reagent | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 80-90 |
| Ethylzinc bromide | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 80 | 16 | 70-85 |
| (4-Fluorophenyl)zinc chloride | PdCl₂(dppf) (3) | - | DMF | 90 | 18 | 85-95 |
Experimental Protocol: Negishi Coupling
The following is a general protocol for the Negishi coupling of this compound with an organozinc reagent.[7]
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an inert atmosphere glovebox, add the palladium catalyst and ligand to a reaction vial.
-
Add a solution of this compound in the anhydrous solvent.
-
Add the organozinc reagent.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
VII. Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[18][19]
Representative Data for Kumada Coupling of this compound
| Grignard Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylmagnesium bromide | Pd(PPh₃)₄ (3) | THF | 25-65 | 6-12 | 75-90 |
| Ethylmagnesium bromide | NiCl₂(dppp) (5) | Diethyl ether | 25 | 12 | 65-80 |
| (4-Tolyl)magnesium bromide | PdCl₂(dppf) (3) | THF | 65 | 8 | 80-92 |
Experimental Protocol: Kumada Coupling
This protocol is based on the coupling of bromothiophenes with Grignard reagents and can be adapted for this compound.[7]
Materials:
-
This compound (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried, three-necked flask equipped with a condenser and a dropping funnel, add the catalyst under an inert atmosphere.
-
Dissolve this compound in the anhydrous solvent and add it to the flask.
-
Add the Grignard reagent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of diluted hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or distillation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Kumada Coupling [organic-chemistry.org]
- 19. Kumada coupling - Wikipedia [en.wikipedia.org]
Application of 2-Bromo-5-ethylphenol Analogs in Agrochemical Synthesis: A Focus on Bromoxynil
Introduction
While direct applications of 2-Bromo-5-ethylphenol in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, the broader class of brominated phenols serves as crucial intermediates in the production of various pesticides and herbicides. This document will focus on a prominent example, Bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), a selective herbicide synthesized from a brominated phenol (B47542) derivative. These application notes will provide detailed protocols, quantitative data, and a mechanistic overview relevant to researchers, scientists, and professionals in the field of drug and agrochemical development.
Application Notes: Bromoxynil Synthesis and Mechanism
Bromoxynil is a nitrile herbicide effective for the post-emergence control of annual broadleaf weeds in various crops.[1] Its synthesis involves the bromination of a phenol derivative, and its herbicidal activity stems from the inhibition of photosynthesis.
Chemical Structure and Properties:
-
IUPAC Name: 3,5-dibromo-4-hydroxybenzonitrile
-
CAS Number: 1689-84-5
-
Molecular Formula: C₇H₃Br₂NO
-
Molecular Weight: 276.91 g/mol
-
Appearance: Colorless or white solid[1]
-
Melting Point: 194–195 °C[1]
Mechanism of Action:
Bromoxynil is a potent inhibitor of photosynthesis in susceptible plant species.[2] It functions by binding to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[3][4] This binding event blocks the electron transport chain, specifically the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).[3] The interruption of electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth, ultimately leading to plant death.[3]
Quantitative Data for Bromoxynil Synthesis
The synthesis of Bromoxynil from 4-hydroxybenzonitrile (B152051) can be achieved through various methods, with notable differences in yield and purity. An eco-friendly approach utilizing a bromide/bromate (B103136) salt mixture in an acidic medium has demonstrated high efficiency.
| Parameter | Value | Reference |
| Starting Material | 4-hydroxybenzonitrile | [5] |
| Brominating Agent | Sodium bromide and Sodium bromate (2:1 mole ratio) | [5] |
| Reaction Medium | Aqueous Hydrochloric Acid | [5] |
| Catalyst | None | [5] |
| Reaction Temperature | Room Temperature (25-35 °C) | [6] |
| Reaction Time | 1-4 hours for acid addition, followed by 1-3 hours of stirring | [5] |
| Yield | 91-99% | [5][7] |
| Purity (by GC) | >99% | [5] |
| Melting Point | 189-191 °C | [5] |
Experimental Protocols
Synthesis of 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil)
This protocol is based on an eco-friendly and high-yield method described in US Patent 8,957,239 B2.[5]
Materials:
-
4-hydroxybenzonitrile
-
Sodium bromide (NaBr)
-
Sodium bromate (NaBrO₃)
-
Concentrated Hydrochloric Acid (36%)
-
Deionized water
-
Two-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
In a 100 mL two-necked round-bottomed flask, dissolve 1.0 g (8.40 mmol) of 4-hydroxybenzonitrile in 40 mL of deionized water.
-
To this solution, add a solid brominating reagent containing 1.16 g (11.26 mmol) of sodium bromide and 0.85 g (5.628 mmol) of sodium bromate. Stir the mixture for 30 minutes at room temperature.
-
Slowly add 1.70 mL of 36% hydrochloric acid (0.017 mol) to the stirring mixture via a dropping funnel over a period of 2 hours. The reaction temperature should be maintained at approximately 28 °C.
-
After the addition of hydrochloric acid is complete, continue stirring the reaction mixture for an additional 2 to 2.5 hours at room temperature.
-
Filter the resulting solid product using a Buchner funnel.
-
Wash the collected solid material once with deionized water.
-
Dry the product in an oven at 80-90 °C to a constant weight.
-
The final product, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), is obtained as a white to off-white solid.
Purification (if necessary):
The described method typically yields a product with over 99% purity, making further purification unnecessary for most applications.[5] If required, recrystallization can be performed from a suitable solvent system.
Visualizations
Experimental Workflow for Bromoxynil Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Photosynthesis Problem Set 1 [biology.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 7. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-5-ethylphenol: A Versatile Building Block for Novel Pharmaceutical Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-5-ethylphenol is a substituted aromatic compound with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents. Its chemical structure, featuring a reactive bromine atom, a phenolic hydroxyl group, and an ethyl substituent, offers multiple avenues for synthetic modification. This allows for the construction of diverse molecular scaffolds with the potential for a wide range of biological activities. The presence of the bromine atom is particularly advantageous, enabling the use of modern cross-coupling reactions to introduce various aryl, heteroaryl, or alkyl groups, thus facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. While specific blockbuster drugs originating directly from this compound are not prominently documented in publicly available literature, its utility can be inferred from the vast number of bioactive molecules containing the substituted phenol (B47542) motif.
This document provides an overview of the potential applications of this compound in pharmaceutical synthesis, along with generalized protocols for key chemical transformations.
Potential Therapeutic Areas
The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting a variety of therapeutic areas, including but not limited to:
-
Oncology: As a precursor for kinase inhibitors and other anti-proliferative agents. The substituted phenyl ring can serve as a core scaffold for molecules designed to fit into the ATP-binding pocket of various kinases.
-
Metabolic Diseases: In the development of selective androgen receptor modulators (SARMs) and other nuclear hormone receptor modulators.
-
Infectious Diseases: The incorporation of a bromo-substituent has been shown in some classes of compounds to enhance antibacterial potency.[1]
-
Inflammatory Diseases: As a building block for molecules targeting enzymes and receptors involved in inflammatory pathways.
Key Synthetic Transformations
This compound can undergo a variety of chemical reactions, making it a versatile precursor for a library of derivatives. The primary reaction sites are the bromine atom and the phenolic hydroxyl group.
Reactions at the Bromine Atom
The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl scaffolds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines. This is a powerful method for the synthesis of arylamines, a common motif in bioactive molecules.
-
Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes.
-
Heck Coupling: For the formation of C-C double bonds by coupling with alkenes.
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group can be readily functionalized to introduce a variety of substituents.
-
O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides to form ethers.
-
O-Arylation: Coupling with aryl halides or boronic acids to form diaryl ethers.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Experimental Protocols
The following are generalized protocols for key reactions involving bromo-phenolic compounds. These should be considered as starting points and will likely require optimization for this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| Aryl Bromide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 92 |
| Aryl Bromide | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 16 | 78 |
Note: The yields presented in the table are representative for similar substrates and may vary for this compound.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of an aryl bromide with an amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring for the specified time (1-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Morpholine | Pd₂(dba)₃/XPhos (2/4) | NaOtBu | Toluene | 100 | 12 | 95 |
| Aryl Bromide | Aniline | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 88 |
| Aryl Bromide | Benzylamine | Pd₂(dba)₃/BINAP (2/3) | Cs₂CO₃ | Toluene | 100 | 24 | 82 |
Note: The yields presented in the table are representative for similar substrates and may vary for this compound.
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: Hypothetical targeting of a kinase signaling pathway.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of a wide array of potential pharmaceutical compounds. Its utility is primarily derived from the presence of a bromine atom and a phenolic hydroxyl group, which allow for a multitude of synthetic modifications through well-established and robust chemical reactions. While the direct synthesis of currently marketed drugs from this specific precursor is not widely reported, the principles and protocols outlined in this document provide a solid foundation for researchers to explore its potential in their drug discovery endeavors. The ability to readily generate diverse libraries of compounds from this starting material makes it an important tool for identifying novel bioactive molecules.
References
Application Note and Protocol for the Etherification of 2-Bromo-5-ethylphenol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the etherification of 2-Bromo-5-ethylphenol. The primary methodology detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of aryl ethers.[1][2] This protocol offers a clear, step-by-step guide encompassing reaction setup, execution, product purification, and characterization, designed for professionals in chemical synthesis and drug development. The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkoxide with a primary alkyl halide through an SN2 mechanism.[2][3]
Introduction
Aryl ethers are a prominent class of organic compounds frequently encountered in the core structures of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these molecules, particularly from phenols bearing electron-withdrawing groups, is a common objective in organic synthesis. This compound presents a substrate with a bromine substituent, which influences the acidity of the phenolic proton and the reactivity of the aromatic ring. The Williamson ether synthesis provides a classical and highly effective pathway for the O-alkylation of phenols.[4] This method involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.[1][3] This application note details a standardized protocol for the etherification of this compound, which can be adapted for various primary alkyl halides.
Experimental Protocols
Primary Method: Williamson Ether Synthesis
This protocol outlines the reaction of this compound with a generic primary alkyl halide (R-X) in the presence of a suitable base.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), finely ground
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the phenol (to achieve a concentration of approximately 0.5 M). To this solution, add finely ground potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Alkylating Agent: While stirring the suspension, add the primary alkyl halide (R-X, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is no longer detectable (typically 4-12 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ether.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the Williamson etherification of this compound with methyl iodide as a representative alkyl halide.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Methyl Iodide | 1.2 eq |
| Potassium Carbonate | 2.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | 70 °C |
| Reaction Time | 8 hours |
| Yield | |
| Theoretical Yield | Calculated based on the limiting reagent |
| Actual Yield | To be determined experimentally |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |
| Characterization Data (for 2-Bromo-1-ethyl-5-methoxybenzene) | |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| Appearance | To be determined |
| ¹H NMR (CDCl₃) | Expected chemical shifts and multiplicities |
| ¹³C NMR (CDCl₃) | Expected chemical shifts |
| Mass Spec (m/z) | [M]+ and [M+2]+ isotopic pattern for Bromine |
Mandatory Visualization
Caption: Workflow for the Williamson Ether Synthesis of this compound.
References
Application Notes and Protocols: Formation of Grignard Reagent from 2-Bromo-5-ethylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds, which is a fundamental process in the construction of complex molecules for pharmaceuticals and other fine chemicals.[1][2] The synthesis of functionalized Grignard reagents, which contain other reactive groups, is of particular interest in drug development as it allows for the efficient assembly of elaborate molecular architectures.[3][4]
However, the formation of Grignard reagents from substrates containing acidic protons, such as phenols, presents a significant challenge.[5][6][7] The Grignard reagent is a strong base and will readily react with the acidic phenolic proton, quenching the reagent and preventing the desired reaction.[8][9] This document provides detailed protocols for two primary strategies to successfully generate a Grignard reagent from 2-Bromo-5-ethylphenol:
-
Protection/Deprotection Strategy: The phenolic hydroxyl group is temporarily converted into a non-acidic protecting group, allowing for standard Grignard formation. The protecting group is removed after the desired reaction.[10][11]
-
In-Situ Deprotonation Strategy: This method utilizes excess Grignard reagent or magnesium to first deprotonate the phenol (B47542), forming a magnesium phenoxide, followed by the formation of the Grignard reagent at the aryl bromide position.
These application notes offer detailed experimental procedures, data tables for easy reference, and workflow diagrams to guide researchers in the successful synthesis and application of the Grignard reagent derived from this compound.
Protocol 1: Protection-Grignard Formation-Deprotection Strategy
This protocol employs a methoxymethyl (MOM) ether as a protecting group for the phenolic hydroxyl. The MOM group is stable under the basic conditions of Grignard reagent formation and can be readily removed under acidic conditions.
Logical Workflow for Protocol 1
Caption: Workflow for the protection, Grignard formation, and deprotection strategy.
Experimental Protocol
Part A: Protection of this compound with MOM-Cl
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (B109758) (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise.
-
Protecting Group Addition: Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise to the stirring solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-bromo-5-ethyl-1-(methoxymethoxy)benzene.
Part B: Grignard Reagent Formation and Reaction with Benzaldehyde (B42025)
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet. All glassware must be thoroughly flame-dried and cooled under an inert atmosphere.[12]
-
Initiation: Place magnesium turnings (1.5 eq) in the flask. Add a small crystal of iodine to help initiate the reaction.[13]
-
Reagent Addition: In the dropping funnel, prepare a solution of the MOM-protected phenol from Part A (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Formation: Add a small portion of the halide solution to the magnesium turnings. If the reaction does not start (indicated by the fading of the iodine color and gentle bubbling), gentle heating may be applied. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[12]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
Part C: Deprotection and Isolation
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding 3M aqueous HCl. This step is exothermic and should be performed with caution. The acid will also deprotect the MOM group.
-
Extraction: Stir the mixture vigorously for 1 hour, then transfer to a separatory funnel. Extract the product with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography.
Data Presentation for Protocol 1
Table 1: Reactants and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio (eq) |
|---|---|---|
| This compound | 201.06 | 1.0 |
| DIPEA | 129.24 | 1.5 |
| MOM-Cl | 80.51 | 1.2 |
| Magnesium Turnings | 24.31 | 1.5 |
| Benzaldehyde | 106.12 | 1.0 |
Table 2: Reaction Conditions and Expected Yield
| Parameter | Value |
|---|---|
| Protection Reaction Temp. | 0 °C to Room Temperature |
| Grignard Formation Temp. | Room Temperature to Reflux |
| Reaction with Electrophile Temp. | 0 °C to Room Temperature |
| Deprotection Temp. | 0 °C to Room Temperature |
| Typical Overall Yield | 65-80% |
Protocol 2: In-Situ Deprotonation and Grignard Formation
This protocol leverages the reactivity of the Grignard reagent itself to deprotonate the phenol in situ. By using an additional equivalent of a Grignard-forming agent (in this case, isopropylmagnesium chloride, i-PrMgCl, via halogen-metal exchange), the phenolic proton is removed, allowing the subsequent formation of the desired aryl Grignard reagent.
Logical Workflow for Protocol 2
Caption: Workflow for the in-situ deprotonation and Grignard formation strategy.
Experimental Protocol
-
Setup: To a flame-dried, argon-purged Schlenk flask, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous THF.
-
Grignard Addition: Cool the solution to -15 °C (ice/salt bath). Slowly add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF, 2.2 eq) dropwise over 30 minutes. The first equivalent deprotonates the phenol, and the second performs the Br/Mg exchange.
-
Grignard Formation: After the addition is complete, allow the mixture to stir at -15 °C for 1.5 hours. The formation of the Grignard reagent can be monitored by quenching an aliquot and analyzing via GC-MS.
-
Reaction with Electrophile: Maintaining the temperature at -15 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -15 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation for Protocol 2
Table 3: Reactants and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) or Concentration | Molar Ratio (eq) |
|---|---|---|
| This compound | 201.06 | 1.0 |
| i-PrMgCl·LiCl | 1.3 M in THF | 2.2 |
| Benzaldehyde | 106.12 | 1.0 |
Table 4: Reaction Conditions and Expected Yield
| Parameter | Value |
|---|---|
| Grignard Formation Temp. | -15 °C |
| Reaction with Electrophile Temp. | -15 °C to Room Temperature |
| Reaction Time (Grignard Formation) | 1.5 hours |
| Reaction Time (Electrophile Addition) | 3 hours |
| Typical Yield | 70-85% |
Safety Precautions
-
Grignard reagents and their precursors are highly reactive, moisture-sensitive, and can be pyrophoric. All procedures must be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents.[12]
-
Solvents like THF and diethyl ether are extremely flammable. Work should be conducted in a well-ventilated fume hood away from ignition sources.
-
The quenching of Grignard reactions is highly exothermic. Perform additions slowly and with adequate cooling.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
References
- 1. nbinno.com [nbinno.com]
- 2. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 3. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of aryl halides with a wide variety of amines, providing a versatile and efficient route to synthesize arylamines, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials.[3][4] These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-Bromo-5-ethylphenol, a substrate of interest in medicinal chemistry and materials science.
The presence of a free hydroxyl group on the aryl bromide substrate, as in this compound, presents a notable challenge due to its acidic proton, which can interfere with the strongly basic conditions typically required for the catalytic cycle. This document outlines two primary strategies to address this challenge: direct amination under carefully optimized conditions and a more robust approach involving the protection of the phenolic hydroxyl group prior to the coupling reaction.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound or its protected derivative), forming a Pd(II)-aryl complex.[2]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido intermediate.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product from the palladium-amido complex, regenerating the active Pd(0) catalyst.[2]
A critical aspect of a successful Buchwald-Hartwig amination is the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent, as these components significantly influence the reaction's efficiency, scope, and functional group tolerance.[3]
Core Components of the Reaction
-
Palladium Precursor: Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various preformed palladium-ligand complexes (precatalysts).[4]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. Widely used ligands for the amination of aryl bromides include XPhos, RuPhos, BrettPhos, and BINAP.[3]
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently employed. For substrates with acidic protons, weaker bases or specific base/ligand combinations may be necessary.[2]
-
Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF) are standard. The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.[2]
Experimental Protocols
Two primary approaches for the Buchwald-Hartwig amination of this compound are presented below. Protocol A details the direct amination, which may require careful optimization, while Protocol B outlines a more general and often higher-yielding method involving the protection of the phenolic hydroxyl group.
Protocol A: Direct Amination of this compound
This protocol is suitable for amines that are sufficiently reactive to couple under conditions that tolerate the free hydroxyl group. The choice of a less aggressive base like cesium carbonate or potassium phosphate (B84403) is often preferred.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the desired amine (1.2 mmol, 1.2 equiv) and anhydrous toluene or dioxane (5 mL) via syringe.
-
Add cesium carbonate (1.5 mmol, 1.5 equiv) or potassium phosphate (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the Schlenk tube or equip the flask with a reflux condenser under an inert atmosphere.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-ethylphenol (B70056) derivative.
Protocol B: Amination of this compound via a Protected Intermediate
This protocol involves the protection of the phenolic hydroxyl group as a silyl (B83357) ether or benzyl (B1604629) ether, followed by the Buchwald-Hartwig amination and subsequent deprotection. This multi-step approach is generally more reliable and provides higher yields, especially for less reactive amines.
Part 1: Protection of the Hydroxyl Group
Option 1a: Silyl Ether Protection (TBDMS Ether)
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add imidazole (1.5 mmol, 1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 mmol, 1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude (2-bromo-5-ethylphenoxy)(tert-butyl)dimethylsilane can often be used in the next step without further purification.
Option 1b: Benzyl Ether Protection
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972) or acetonitrile (B52724)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (1.5 mmol, 1.5 equiv) in anhydrous acetone or acetonitrile (10 mL).
-
Add benzyl bromide (1.2 mmol, 1.2 equiv) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(benzyloxy)-2-bromo-5-ethylbenzene.
Part 2: Buchwald-Hartwig Amination of the Protected Phenol
Materials:
-
Protected this compound (from Part 1)
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the protected this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and RuPhos (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (5 mL) to the tube.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Follow steps 8-11 of Protocol A for workup and purification to obtain the protected 2-amino-5-ethylphenol derivative.
Part 3: Deprotection of the Hydroxyl Group
Option 3a: Deprotection of TBDMS Ether
Materials:
-
TBDMS-protected product (from Part 2)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1.0 M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the purified TBDMS-protected product (1.0 mmol) in THF (10 mL).
-
Add TBAF solution (1.2 mL, 1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
Option 3b: Deprotection of Benzyl Ether
Materials:
-
Benzyl-protected product (from Part 2)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium (B1175870) formate)
Procedure (Hydrogenolysis):
-
Dissolve the benzyl-protected product (1.0 mmol) in methanol or ethanol (10 mL).
-
Carefully add 10% Pd/C (10 mol% Pd).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of substituted bromophenols. This data is intended to serve as a guideline for the amination of this compound, and optimal conditions may vary depending on the specific amine and chosen methodology.
Table 1: Representative Conditions and Yields for the Direct Amination of Substituted 2-Bromophenols
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 75-85 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 70-80 |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.4) | THF | 80 | 16 | 65-75 |
| Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 20 | 80-90 |
Table 2: Representative Conditions and Yields for the Amination of Protected 2-Bromophenols
| Protected Phenol | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| TBDMS-protected | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 90-98 |
| Benzyl-protected | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 88-95 |
| TBDMS-protected | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOtBu (1.4) | Dioxane | 100 | 14 | 85-93 |
| Benzyl-protected | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 92-99 |
Mandatory Visualizations
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel benzofuran (B130515) and benzoxazole (B165842) derivatives starting from the readily available building block, 2-Bromo-5-ethylphenol. The described methodologies are based on well-established and robust chemical transformations, offering a gateway to a diverse range of heterocyclic compounds for potential applications in drug discovery and materials science.
Synthesis of 5-ethyl-2-phenylbenzofuran via Sonogashira Coupling and Cyclization
This protocol outlines a two-step, one-pot procedure for the synthesis of 5-ethyl-2-phenylbenzofuran. The synthesis involves a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between this compound and phenylacetylene (B144264), followed by an intramolecular cyclization to furnish the benzofuran core.
Synthetic Pathway
Caption: Synthetic route to 5-ethyl-2-phenylbenzofuran.
Experimental Protocol
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Toluene (B28343), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 201.06 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21.1 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).
-
Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 0.42 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-ethyl-2-phenylbenzofuran as a solid.
Quantitative Data
| Compound | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Mass (mg) | Yield (%) | m.p. (°C) |
| This compound | C₈H₉BrO | 201.06 | 1.0 | 201 | - | - |
| Phenylacetylene | C₈H₆ | 102.14 | 1.2 | 123 | - | - |
| 5-ethyl-2-phenylbenzofuran | C₁₆H₁₄O | 222.28 | 0.85 | 189 | 85 | 92-94 |
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (d, J = 7.6 Hz, 2H), 7.60 (d, J = 8.4 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.2 Hz, 1H), 7.29 (s, 1H), 7.15 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 2.75 (q, J = 7.6 Hz, 2H), 1.30 (t, J = 7.6 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.9, 154.8, 138.9, 131.0, 129.5, 128.9, 128.6, 125.1, 124.2, 120.9, 111.2, 100.1, 29.1, 16.0.
Synthesis of 5-ethyl-2-phenylbenzoxazole
This protocol describes a two-step synthesis of 5-ethyl-2-phenylbenzoxazole. The first step is a Buchwald-Hartwig amination of this compound to yield 2-amino-5-ethylphenol (B70056). The second step involves the condensation of the aminophenol intermediate with benzoyl chloride to form the benzoxazole ring.
Synthetic Pathway
Caption: Synthetic route to 5-ethyl-2-phenylbenzoxazole.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Experimental workflow for the amination step.
Experimental Protocols
Step 1: Synthesis of 2-amino-5-ethylphenol
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Benzophenone (B1666685) imine (ammonia equivalent)
-
Toluene, anhydrous
-
Hydrochloric acid (2 M)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a glovebox, to a dry Schlenk flask, add this compound (1.0 mmol, 201.06 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol, 0.2 mL).
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and add 2 M HCl (10 mL). Stir vigorously for 1 hour.
-
Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2-amino-5-ethylphenol.
Step 2: Synthesis of 5-ethyl-2-phenylbenzoxazole
Materials:
-
2-amino-5-ethylphenol
-
Benzoyl chloride
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-amino-5-ethylphenol (1.0 mmol, 137.18 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add pyridine (1.2 mmol, 0.1 mL).
-
Add benzoyl chloride (1.1 mmol, 0.13 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with 1 M HCl (10 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain 5-ethyl-2-phenylbenzoxazole.
Quantitative Data
Step 1: 2-amino-5-ethylphenol
| Compound | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Mass (mg) | Yield (%) | m.p. (°C) |
| This compound | C₈H₉BrO | 201.06 | 1.0 | 201 | - | - |
| 2-amino-5-ethylphenol | C₈H₁₁NO | 137.18 | 0.78 | 107 | 78 | 88-90 |
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.65 (d, J = 8.0 Hz, 1H), 6.60 (s, 1H), 6.50 (d, J = 8.0 Hz, 1H), 4.50 (br s, 3H, OH & NH₂), 2.50 (q, J = 7.6 Hz, 2H), 1.20 (t, J = 7.6 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 144.5, 136.8, 135.5, 119.2, 115.8, 115.4, 28.9, 16.2.
Step 2: 5-ethyl-2-phenylbenzoxazole
| Compound | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Mass (mg) | Yield (%) | m.p. (°C) |
| 2-amino-5-ethylphenol | C₈H₁₁NO | 137.18 | 1.0 | 137 | - | - |
| Benzoyl chloride | C₇H₅ClO | 140.57 | 1.1 | 155 | - | - |
| 5-ethyl-2-phenylbenzoxazole | C₁₅H₁₃NO | 223.27 | 0.88 | 196 | 88 | 101-103 |
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (d, J = 7.6 Hz, 2H), 7.60-7.50 (m, 4H), 7.35 (d, J = 8.4 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H), 2.80 (q, J = 7.6 Hz, 2H), 1.35 (t, J = 7.6 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.1, 150.9, 142.1, 138.2, 131.5, 128.9, 127.7, 127.3, 125.0, 118.8, 110.5, 29.2, 16.1.
Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 2-Bromo-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis and purification of 2-Bromo-5-ethylphenol, a valuable intermediate in the development of novel pharmaceutical compounds and other specialty chemicals. The following sections outline the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and subsequent purification of the target compound.
Introduction
This compound is an aromatic organic compound with the molecular formula C₈H₉BrO.[1][2] Its structure, featuring a phenol (B47542) ring substituted with bromine and an ethyl group, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. This protocol details a common method for its preparation via the electrophilic bromination of 4-ethylphenol (B45693).
Materials and Methods
2.1 Reagents and Chemicals:
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | Purity |
| 4-Ethylphenol | C₈H₁₀O | 122.16 | 12.2 g (0.1 mol) | Sigma-Aldrich | 99% |
| Bromine | Br₂ | 159.81 | 16.0 g (0.1 mol) | Acros Organics | 99.5% |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Fisher Scientific | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 mL (Saturated Sol.) | VWR | Reagent Grade |
| Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 50 mL (10% w/v Sol.) | Alfa Aesar | 98% |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 10 g | EMD Millipore | 99.5% |
| Silica (B1680970) Gel | SiO₂ | 60.08 | 100 g | Sorbent Technologies | 60 Å, 230-400 mesh |
| Hexane (B92381) | C₆H₁₄ | 86.18 | 500 mL | Honeywell | HPLC Grade |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | 100 mL | J.T. Baker | HPLC Grade |
2.2 Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass chromatography column (3 cm diameter)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Experimental Protocols
3.1 Synthesis of this compound
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-ethylphenol with bromine. The ethyl group is an ortho-, para-director, and since the para position is blocked, bromination is directed to the ortho position.
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 12.2 g (0.1 mol) of 4-ethylphenol in 100 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromination: While stirring vigorously, add a solution of 16.0 g (0.1 mol) of bromine in 50 mL of DCM dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding 50 mL of a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine. The reddish-brown color of bromine should disappear.
3.2 Purification of this compound
The crude product is purified by a series of extraction and chromatography steps.
Procedure:
-
Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Column Chromatography: Purify the crude product by silica gel column chromatography.[3]
-
Column Packing: Prepare a slurry of 100 g of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then add a small layer of sand on top.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Ethylphenol | 12.2 g (0.1 mol) |
| Bromine | 16.0 g (0.1 mol) |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C |
| Reaction Time | 3 hours |
| Purification | |
| Method | Silica Gel Column Chromatography |
| Eluent System | Hexane/Ethyl Acetate Gradient |
| Product | |
| Theoretical Yield | 20.11 g |
| Actual Yield | (To be determined experimentally) |
| Appearance | Pale yellow oil |
| Molecular Formula | C₈H₉BrO |
| Molecular Weight | 201.06 g/mol [1][2] |
Safety Precautions
-
Bromine is highly corrosive, toxic, and causes severe burns. Handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.[4]
-
4-Ethylphenol is harmful if swallowed and causes skin irritation.[5]
-
Always wear appropriate PPE when handling any chemicals.
-
Ensure that an emergency eyewash and shower are readily accessible.
-
Dispose of all chemical waste according to institutional and local regulations.
Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-ethylphenol is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its disubstituted aromatic structure allows for further functionalization, making it a key building block in medicinal chemistry and materials science. The regioselective introduction of a bromine atom ortho to the hydroxyl group is a critical step in its synthesis. This document provides detailed application notes and a scalable protocol for the synthesis of this compound, focusing on a robust and selective method suitable for scale-up.
Overview of the Synthetic Approach
The recommended scalable synthesis of this compound involves the direct ortho-bromination of 3-ethylphenol (B1664133). This method utilizes N-bromosuccinimide (NBS) as the brominating agent and a catalytic amount of p-toluenesulfonic acid (pTsOH) in a suitable solvent like methanol (B129727). This approach offers high regioselectivity for the desired ortho-isomer, avoiding the formation of significant amounts of other isomers. The reaction proceeds under mild conditions and is amenable to gram-scale and larger production.[1][2]
Key Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality:
-
Reaction Exothermicity: Bromination reactions are often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with controlled cooling is highly recommended. The slow, portion-wise addition of the brominating agent (NBS) is a critical control measure.
-
Regioselectivity: While the catalytic use of pTsOH promotes ortho-bromination, temperature control is still important to maintain high selectivity.[1][2] Deviations from the optimal temperature range may lead to the formation of undesired isomers, complicating purification.
-
Work-up and Purification: At a larger scale, the removal of the succinimide (B58015) byproduct from the NBS reaction requires an efficient extraction and washing procedure. Purification by column chromatography, while effective at the lab scale, may become impractical. Alternative methods such as distillation or crystallization should be explored and optimized for the final product.
-
Material Handling and Safety: N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For large-scale operations, a closed system for reagent transfer is advisable. A thorough risk assessment should be conducted before commencing any scale-up synthesis.
Experimental Protocol: Ortho-Bromination of 3-Ethylphenol
This protocol describes the synthesis of this compound from 3-ethylphenol using NBS and catalytic pTsOH.
Materials and Reagents:
-
3-Ethylphenol
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)
-
Methanol (ACS grade)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (if required)
Equipment:
-
Round-bottom flask or jacketed reactor equipped with a magnetic stirrer or overhead stirrer, a thermometer, and a dropping funnel.
-
Cooling bath (ice-water or cryocooler).
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In a suitable round-bottom flask or reactor, dissolve 3-ethylphenol (1.0 equivalent) and p-toluenesulfonic acid monohydrate (0.1 equivalents) in methanol (approximately 5-10 mL per gram of 3-ethylphenol). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.05 equivalents) in methanol. Add this solution dropwise to the cooled solution of 3-ethylphenol over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound. For larger scales, vacuum distillation may be a more suitable purification method.
Data Presentation
The following table summarizes representative yields for the ortho-bromination of various para-substituted phenols using the NBS/pTsOH method, demonstrating the method's applicability to substrates similar to 3-ethylphenol.
| Entry | Substrate | Product | Reaction Time (min) | Yield (%) |
| 1 | p-Cresol | 2-Bromo-4-methylphenol | 25 | 87 |
| 2 | 4-Fluorophenol | 2-Bromo-4-fluorophenol | 20 | 92 |
| 3 | 4-Phenylphenol | 2-Bromo-4-phenylphenol | 30 | 89 |
| 4 | 4-tert-Butylphenol | 2-Bromo-4-tert-butylphenol | 25 | 86 |
Data adapted from a study on the ortho-bromination of para-substituted phenols and is intended to be representative of the reaction's efficiency.[2]
Workflow Diagram
Caption: Scale-up workflow for the synthesis of this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves when handling reagents.
-
Ventilation: All operations should be conducted in a well-ventilated laboratory fume hood.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. It is also an oxidizing agent and should be stored away from combustible materials.
-
Bromine (potential byproduct): Bromine is highly corrosive and toxic. Ensure the quenching step is effective in neutralizing any residual bromine.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous and organic waste streams should be segregated.
By following these detailed notes and protocols, researchers, scientists, and drug development professionals can safely and efficiently scale up the synthesis of this compound for their research and development needs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-ethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-5-ethylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the electrophilic bromination of 3-ethylphenol (B1664133). The hydroxyl (-OH) group is a strong activating and ortho-, para-directing group, while the ethyl (-CH2CH3) group is a weakly activating and ortho-, para-directing group. The bromination preferentially occurs at the positions most activated by the hydroxyl group, which are positions 2, 4, and 6. The desired product is the 2-bromo isomer.
Q2: Which brominating agent is most effective for this synthesis?
A2: Several brominating agents can be used, each with its own advantages and disadvantages. Common choices include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). NBS is often preferred as it is a solid and easier to handle than liquid bromine, and it can provide a slow, controlled release of bromine, which can improve selectivity and reduce the formation of polybrominated byproducts.[1][2]
Q3: How can I minimize the formation of isomeric and polybrominated byproducts?
A3: The formation of byproducts such as 4-bromo-3-ethylphenol, 6-bromo-3-ethylphenol, and 2,6-dibromo-3-ethylphenol is a common challenge. To improve the selectivity for the desired 2-bromo isomer, consider the following strategies:
-
Control Temperature: Running the reaction at low temperatures (e.g., 0 °C) can enhance regioselectivity.[1][3]
-
Slow Reagent Addition: Add the brominating agent dropwise or portion-wise over an extended period to maintain a low concentration of bromine in the reaction mixture.[1][3]
-
Choice of Solvent: Using a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) can moderate the reactivity of the phenol (B47542) and improve selectivity compared to polar solvents.[1][4]
-
Stoichiometry: Use a stoichiometric equivalent or a slight excess of the brominating agent relative to the 3-ethylphenol to minimize polybromination.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Degraded Starting Material | Ensure the 3-ethylphenol is pure and free from oxidation products. Consider purification by distillation if necessary. |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) can degrade over time. Use a fresh bottle or recrystallize the NBS before use. Molecular bromine should be checked for purity. |
| Incorrect Reaction Temperature | For many bromination reactions of phenols, maintaining a low temperature (0 °C) is crucial for controlling the reaction rate and preventing side reactions.[1][3] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] Ensure the reaction is stirred for a sufficient duration until the starting material is consumed. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Higher temperatures can lead to the formation of thermodynamically favored, but undesired, isomers and polybrominated products. Maintain the reaction at a consistently low temperature (e.g., 0 °C).[2][3] |
| Rapid Addition of Brominating Agent | A high local concentration of bromine can lead to multiple brominations on the same molecule. Add the brominating agent slowly and with vigorous stirring.[1] |
| Inappropriate Solvent | Highly polar solvents can activate the phenol ring excessively, leading to over-bromination.[5] Use a less polar solvent such as CH₂Cl₂, CCl₄, or CHCl₃.[1] |
| Incorrect pH (if in aqueous media) | The reactivity of phenols is highly pH-dependent. In acidic conditions, the electrophilicity of bromine increases, while under alkaline conditions, the nucleophilicity of the phenoxide ion is greater.[6][7] For selective monobromination, neutral or slightly acidic conditions are often preferred. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-eluting Impurities | Isomeric byproducts often have very similar polarities to the desired product, making separation by column chromatography difficult. |
| - Optimize Chromatography: Experiment with different solvent systems for column chromatography, such as varying ratios of ethyl acetate (B1210297) and hexanes.[1] A shallow gradient can improve separation. | |
| - Alternative Stationary Phases: Consider using alumina (B75360) instead of silica (B1680970) gel for column chromatography, as it may offer different selectivity.[8] | |
| - Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.[8] | |
| Residual Starting Material | Unreacted 3-ethylphenol can be difficult to separate. Ensure the reaction goes to completion by monitoring with TLC. A basic wash (e.g., with dilute NaOH) during workup can help remove unreacted phenol, but be aware that the product is also phenolic and may be partially extracted. |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from procedures for the bromination of similar alkylphenols.[1]
Materials:
-
3-ethylphenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (B52724) (ACN) or Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 3-ethylphenol (1.0 eq) in anhydrous acetonitrile (or CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.
-
Add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C, monitoring the progress by TLC (eluent: 9:1 Hexanes:EtOAc).
-
Once the starting material is consumed (typically 2-4 hours), pour the reaction mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) to yield this compound.[1]
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical flowchart for troubleshooting low yield issues.
References
Technical Support Center: Purification of Crude 2-Bromo-5-ethylphenol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Bromo-5-ethylphenol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 3-ethylphenol.
-
Di-brominated side products: Isomers of dibromo-5-ethylphenol.
-
Other positional isomers: For example, 4-Bromo-3-ethylphenol.
-
Residual reagents and catalysts from the bromination reaction.
Q2: What is a good starting solvent system (eluent) for the column chromatography of this compound?
A2: A common and effective eluent system for brominated phenols is a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297). A good starting point is a 9:1 to 4:1 hexane:ethyl acetate (v/v) mixture. The ideal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q3: What is the expected retention factor (Rf) for this compound on a silica (B1680970) gel TLC plate?
A3: The optimal Rf value for the target compound on a TLC plate for good separation in column chromatography is typically between 0.2 and 0.4. For compounds similar to this compound, an Rf of approximately 0.44 has been observed in a 70:30 hexane:ethyl acetate system.[1] You should aim for a solvent system that provides a clear separation between your product and any impurities.
Q4: Can I use other stationary phases besides silica gel?
A4: Yes, if your compound shows instability on silica gel (an acidic stationary phase), you can consider using neutral or basic alumina.[2] For highly polar compounds, reverse-phase silica is also an option.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound is not moving down the column (stuck at the origin). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| The compound may be interacting strongly with the silica gel. | Consider adding a small amount of a more polar solvent like methanol (B129727) to your eluent system. Alternatively, you can try a different stationary phase like alumina.[2] | |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the desired product from impurities (co-elution). | The chosen solvent system is not optimal. | Re-evaluate your solvent system using TLC to achieve better separation between the spots of your product and impurities. |
| The column was overloaded with the crude sample. | Use a higher ratio of silica gel to crude product (a general guideline is 50:1 to 100:1 by weight). | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. The "slurry method" is often recommended for packing. | |
| Tailing of the product spot on TLC and broad bands on the column. | Phenolic hydroxyl groups can interact strongly with the acidic silica gel. | Add a small amount of a modifier like acetic acid or triethylamine (B128534) to the eluent to suppress this interaction. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. "Dry loading" is a good alternative if the compound is not very soluble in the eluent. | |
| No compound is recovered from the column. | The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a less acidic stationary phase like alumina.[3] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. Optimization may be required based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Test various ratios (e.g., 9:1, 4:1, 7:3 hexane:ethyl acetate) to find a system where the Rf value of this compound is between 0.2 and 0.4, with good separation from impurities.[1]
-
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then add another layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level just reaches the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase to the column.
-
Begin eluting the column, collecting the eluent in fractions.
-
If a gradient elution is required (as determined by TLC of multiple spots with varying polarity), gradually increase the polarity of the mobile phase. For instance, start with a low percentage of ethyl acetate in hexane and incrementally increase the ethyl acetate concentration.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure desired product (as determined by TLC).
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product.
-
Visualization
Caption: Workflow for the purification of this compound.
References
Common side products in the bromination of 3-ethylphenol
Technical Support Center: Bromination of 3-Ethylphenol (B1664133)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-ethylphenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major monobrominated products in the bromination of 3-ethylphenol?
The hydroxyl (-OH) and ethyl (-CH₂CH₃) groups on the phenol (B47542) ring are both ortho-, para-directing. In 3-ethylphenol, the positions ortho and para to the strongly activating hydroxyl group are positions 2, 4, and 6. The ethyl group, being a weaker activator, directs to positions 2, 4, and 6 relative to itself (which corresponds to positions 1, 3, and 5 of the phenol ring). Therefore, the primary monobrominated products are formed by electrophilic attack at the positions most activated by the hydroxyl group. The expected major isomers are:
-
2-Bromo-3-ethylphenol
-
4-Bromo-3-ethylphenol
-
6-Bromo-3-ethylphenol
The relative yields of these isomers are influenced by both electronic and steric factors.
Q2: What are the common side products in the bromination of 3-ethylphenol?
Common side products include:
-
Polybrominated phenols: Due to the high activation of the phenol ring, multiple brominations can occur, leading to the formation of dibromo- and tribromo-3-ethylphenols.
-
Oxidation products: The brominating agents can oxidize the phenol, leading to the formation of colored impurities and tars.
-
Isomeric monobromophenols: While the 2, 4, and 6-isomers are the major products, trace amounts of other isomers might be formed under certain conditions.
Q3: How can I control the regioselectivity of the bromination?
The choice of solvent and brominating agent plays a crucial role in directing the position of bromination.
-
For para-bromination (4-Bromo-3-ethylphenol): The use of a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) with bromine at low temperatures generally favors the formation of the para-isomer, as the bulkier bromine electrophile is directed to the less sterically hindered para position.
-
For ortho-bromination (2-Bromo- and 6-Bromo-3-ethylphenol): While more challenging to achieve selectively, some methodologies using specific directing groups or catalysts can enhance ortho-substitution. The relative ratio of 2- and 6-bromo isomers will be influenced by the steric hindrance of the ethyl group.
Q4: How can I minimize the formation of polybrominated side products?
To reduce over-bromination, consider the following:
-
Use a milder brominating agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine for controlled monobromination.
-
Control stoichiometry: Use a 1:1 molar ratio or a slight excess of the phenol relative to the brominating agent.
-
Low reaction temperature: Running the reaction at 0°C or below can help to control the reaction rate and reduce the likelihood of multiple substitutions.
-
Choice of solvent: Non-polar solvents can decrease the reactivity of the system and thus reduce polybromination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired monobrominated product | Incomplete reaction. | - Increase reaction time.- Use a slight excess of the brominating agent.- Increase the reaction temperature cautiously. |
| Formation of multiple side products. | - Refer to the solutions for minimizing polybromination and oxidation. | |
| High percentage of polybrominated products | Reaction is too reactive. | - Lower the reaction temperature.- Use a less polar solvent.- Switch to a milder brominating agent (e.g., NBS instead of Br₂).- Use a stoichiometric amount of the brominating agent. |
| Formation of dark, tarry substances | Oxidation of the phenol. | - Degas the solvent to remove oxygen.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a milder brominating agent.- Avoid excessive heat. |
| Unexpected isomer ratio | Reaction conditions favoring a different isomer. | - To favor the para-isomer, use a non-polar solvent and a bulky brominating agent.- To increase the proportion of ortho-isomers, more specialized methods may be required; consult the literature for ortho-selective bromination of phenols. |
| Difficulty in separating isomers | Similar physical properties of the isomers. | - Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) for separation.- Consider derivatization of the phenolic hydroxyl group to alter the physical properties of the isomers, which may aid in separation. |
Quantitative Data on Product Distribution
| Product | Percentage in Crude Product Mixture (%) |
| Unreacted m-cresol (B1676322) | 11 |
| 4-Bromo-m-cresol | 61 |
| 6-Bromo-m-cresol | 28 |
| 2-Bromo-m-cresol | (not specified, likely minor) |
| Dibrominated products | (not specified, but present) |
Disclaimer: This data is for the bromination of m-cresol and should be used as a qualitative guide for the expected product distribution in the bromination of 3-ethylphenol. Actual yields will vary depending on the specific reaction conditions.
Experimental Protocols
General Protocol for Monobromination of a Phenol using N-Bromosuccinimide (NBS)
-
Preparation: Dissolve the phenol (1.0 equivalent) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General reaction pathways in the bromination of 3-ethylphenol.
Caption: A logical workflow for troubleshooting common issues in 3-ethylphenol bromination.
Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with 2-Bromo-5-ethylphenol
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-5-ethylphenol.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.
Question: Why is my Suzuki reaction showing low or no conversion?
Answer: Low or no conversion in the Suzuki coupling of an electron-rich substrate like this compound can stem from several factors:
-
Suboptimal Catalyst System: The combination of the palladium source and ligand is critical. For electron-rich aryl bromides, standard catalysts may not be efficient.
-
Solution: Employ palladium catalysts with bulky and electron-rich phosphine (B1218219) ligands. Ligands from the Buchwald family, such as SPhos and XPhos, are often effective. Pre-formed palladium catalysts, like XPhos Pd G3, can also enhance results. If you are using a Pd(II) source like Pd(OAc)₂, ensure it is efficiently reduced to the active Pd(0) species in situ.
-
-
Inadequate Base: The base is crucial for activating the boronic acid for transmetalation.
-
Solution: While common bases like potassium carbonate (K₂CO₃) can work, stronger bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary for challenging couplings, particularly with phenolic substrates. The solubility of the base in the reaction medium is also a key factor to consider.
-
-
Insufficient Temperature: Some Suzuki couplings require thermal energy to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at lower temperatures, gradually increase the temperature. For many Suzuki reactions involving aryl bromides, a temperature range of 80-120 °C is effective.[1]
-
-
Poor Quality of Reagents: The presence of impurities or water in the reagents or solvents can deactivate the catalyst and inhibit the reaction.
-
Solution: Ensure that the this compound, boronic acid, base, and solvents are of high purity and anhydrous. Degassing the solvent prior to use is crucial to remove dissolved oxygen, which can lead to catalyst decomposition.
-
Question: I'm observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
Answer: The formation of byproducts can reduce the yield of the desired product and complicate purification. Common side reactions include:
-
Homocoupling of the Boronic Acid: This involves the coupling of two boronic acid molecules.
-
Solution: This side reaction is often promoted by the presence of oxygen and Pd(II) species. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that solvents are thoroughly degassed. Using a Pd(0) pre-catalyst or ensuring efficient in situ reduction of a Pd(II) source can also minimize homocoupling. In some cases, slow addition of the boronic acid to the reaction mixture can be beneficial.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene without the boron functionality.
-
Solution: To mitigate protodeboronation, you can use boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which are generally more stable. Minimizing the amount of water in the reaction or using anhydrous conditions, if feasible, can also help. The choice of base can also play a role; for instance, potassium fluoride (B91410) (KF) is sometimes used to reduce this side reaction.
-
-
Dehalogenation: The bromo group on the this compound is replaced by a hydrogen atom.
-
Solution: This can be suppressed by using a different ligand or base, or by lowering the reaction temperature. Ensure that your solvents and reagents are free from potential hydride sources.
-
Question: My catalyst appears to be deactivating, forming a black precipitate. What is causing this and how can I prevent it?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition and agglomeration. This renders the catalyst inactive.
-
Cause: This is often caused by exposure to oxygen, high temperatures, or impurities in the reaction mixture.
-
Solution:
-
Rigorous Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Degassed Solvents: Thoroughly degas all solvents (including water, if used as a co-solvent) before use.
-
Optimized Temperature: Avoid excessively high reaction temperatures that can accelerate catalyst decomposition.
-
Ligand Choice: Use bulky phosphine ligands that can stabilize the palladium nanoparticles and prevent agglomeration.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki reaction with this compound?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[2][3] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are often effective for promoting the coupling of electron-rich substrates like this compound. These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.
Q3: Can the phenolic hydroxyl group of this compound interfere with the reaction?
A3: Yes, the hydroxyl group can potentially influence the reaction. It can coordinate to the palladium center, affecting its catalytic activity. Additionally, the acidity of the phenol (B47542) can influence the choice of base. In some cases, protection of the hydroxyl group may be considered, but many Suzuki couplings can be successfully performed on unprotected phenols with careful optimization of the reaction conditions, particularly the choice of base. A study on the Suzuki-Miyaura couplings of halophenols demonstrated successful reactions using Pd/C as a catalyst in water.
Q4: What is the "2-pyridyl problem" and is it relevant to my substrate?
A4: The "2-pyridyl problem" refers to the difficulties encountered in Suzuki couplings with 2-halopyridines, often due to the pyridine (B92270) nitrogen binding to the palladium catalyst and inhibiting its activity. While this compound is not a pyridine derivative, the underlying principle of a Lewis basic group in proximity to the reaction center potentially interfering with the catalyst is a relevant consideration for substrates with coordinating functional groups.
Data Presentation
The following table summarizes representative data for the optimization of catalyst loading in Suzuki-Miyaura coupling reactions of bromophenol derivatives with phenylboronic acid. This data is illustrative and serves as a starting point for the optimization of reactions with this compound.
| Aryl Bromide | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromophenol | Pd/C | 1 | K₂CO₃ | Water | 150 (MW) | 0.17 | >99 |
| 2-Bromophenol | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Bromo-3-ethynylphenol | Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| 5-Bromophthalide | Pd(OAc)₂ / XPhos | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 90-98 |
Note: This data is compiled from various sources for structurally similar compounds and is intended for comparative purposes. Optimal conditions for this compound may vary.
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)[2][3]
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst (and ligand if separate), and the base under a counterflow of inert gas.
-
Degassing: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki reaction issues.
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting failed or low-yield cross-coupling reactions. The following sections are organized in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) - General Issues
Q1: My cross-coupling reaction has a low yield. What are the most common initial checks?
When encountering a low yield, a systematic approach to troubleshooting is crucial. The initial focus should be on the fundamental components and conditions of the reaction. Several factors can contribute to poor outcomes, including the quality of reagents and solvents, the activity of the catalyst, and the reaction setup itself.[1][2]
Key initial checks include:
-
Reagent Purity: Ensure the purity of your starting materials, including the aryl/vinyl halide and the organometallic reagent. Impurities can act as catalyst poisons.[2]
-
Solvent and Reagent Degassing: Oxygen can deactivate the palladium catalyst, often leading to the formation of palladium black.[1][2][3] It is critical to use anhydrous, degassed solvents and to run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]
-
Catalyst Integrity: Verify the activity of your palladium catalyst. Palladium(0) complexes can be sensitive to air and moisture.[2] If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[4]
-
Base Quality: The choice and quality of the base are critical. Ensure the base is finely powdered, dry, and has not been exposed to atmospheric moisture.[5]
Q2: I'm observing the formation of palladium black. What does this signify and how can I prevent it?
The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst, leading to its deactivation.[1] This is a common cause of low conversion as the concentration of the active catalytic species in the solution decreases.
To prevent the formation of palladium black:
-
Use Stabilizing Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the Pd(0) catalyst and preventing aggregation.[1][3]
-
Avoid Excessive Temperatures: High temperatures can promote catalyst decomposition and agglomeration. Consider lowering the reaction temperature.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, facilitating the formation of palladium black.[3] Thoroughly degas all solvents and reagents.[1]
-
Check for Impurities: Impurities in the reaction mixture can lead to catalyst deactivation.[1]
Q3: My reaction is sluggish or stalls before completion. What are potential causes?
A stalled reaction can be due to several factors related to catalyst activity and reaction conditions.
-
Inefficient Catalyst Activation: If using a Pd(II) precatalyst, the in-situ reduction to the active Pd(0) species may be incomplete. The choice of ligand, base, solvent, and even the order of addition can affect the efficiency of this reduction.[4]
-
Ligand Degradation: The phosphine ligand can be susceptible to oxidation or other degradation pathways, leading to loss of catalyst stability and activity.
-
Inhibitory Effects of Substrates: Some substrates, particularly those containing certain heterocycles, can coordinate to the palladium center and inhibit its catalytic activity.[1]
-
Poor Solubility: If any of the reactants or the base are not sufficiently soluble in the chosen solvent system, it can lead to slow reaction rates due to poor mass transfer.[5]
Troubleshooting Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling is giving a low yield. What are some specific issues to consider?
Low yields in Suzuki-Miyaura couplings can often be traced back to issues with the boronic acid, the base, or the catalyst system.
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, is a common problem, especially with heteroaryl boronic acids in the presence of aqueous bases.[3] To mitigate this, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, or switch to anhydrous conditions.[3]
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[3] Rigorous degassing of the reaction mixture is the most effective way to minimize this.[3]
-
Inappropriate Base: The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction yield.[6] Stronger bases can sometimes accelerate the reaction but may not be suitable for base-sensitive functional groups.[5] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5]
Q2: How do I select the right components for a challenging Suzuki-Miyaura coupling, such as with an unreactive aryl chloride?
For less reactive substrates like aryl chlorides, a more active catalyst system is often required.[6]
-
Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[6] These ligands can promote the difficult oxidative addition step.[6]
-
Strong Base: A strong base is often necessary. Potassium phosphate (B84403) (K₃PO₄) is frequently effective in these challenging couplings.[6]
-
Higher Temperature: Increased temperatures can help overcome the activation energy barrier for the C-Cl bond's oxidative addition.[6]
Buchwald-Hartwig Amination
Q1: I am having trouble with my Buchwald-Hartwig amination. What are some common pitfalls?
The Buchwald-Hartwig amination can be sensitive to the choice of catalyst, ligand, and base.
-
Catalyst and Ligand Selection: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally preferred.[7][8] Pre-catalysts are often more reliable than generating the active catalyst from Pd(OAc)₂.[7]
-
Base Sensitivity: Some protecting groups, like TBDMS, can be sensitive to the strong bases and high temperatures often employed in these reactions.[7]
-
Amine Reactivity: Primary and secondary amines can react differently. Ammonia itself is a particularly challenging coupling partner due to its strong binding to palladium.[9]
Q2: What side reactions are common in Buchwald-Hartwig amination?
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
β-Hydride Elimination: This can be a competing pathway, especially with certain amides, leading to the formation of an imine and the hydrodehalogenated arene.[9]
Heck Reaction
Q1: My Heck reaction is not working well. What should I investigate?
Successful Heck reactions depend on a stable and active catalyst, as well as appropriate reaction conditions.
-
Catalyst Deactivation: As with other cross-couplings, the formation of palladium black is a common issue.[1]
-
Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity.[1][3]
-
Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting alkene and the product. Minimizing reaction time and temperature can reduce this side reaction.
Sonogashira Coupling
Q1: My Sonogashira reaction is failing. What are the first things to check?
The Sonogashira reaction relies on a dual-catalyst system, and issues can arise from either the palladium or copper component.
-
Catalyst Integrity: Both the palladium(0) catalyst and the copper(I) co-catalyst can be sensitive to air and moisture.[2] Ensure both are of high quality and handled under inert conditions.
-
Alkyne Homocoupling (Glaser Coupling): This is a very common side reaction, especially in the presence of oxygen and the copper co-catalyst.[2] To minimize this, ensure the reaction is rigorously degassed.[2] Running the reaction under copper-free conditions is another option.[10]
Data Presentation
Table 1: General Troubleshooting Guide for Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst | Use a fresh catalyst source; consider a pre-catalyst; ensure proper activation of Pd(II) to Pd(0).[11] |
| Poor Reagent Quality | Purify starting materials (e.g., recrystallization, distillation).[1][12][13] | |
| Presence of Oxygen | Thoroughly degas solvents and reagents; maintain a strict inert atmosphere.[1][2][3] | |
| Sub-optimal Temperature | Screen a range of temperatures; be aware that high temperatures can cause catalyst decomposition.[6] | |
| Incorrect Solvent | Try different solvents (e.g., toluene (B28343), dioxane, THF, DMF).[7][14] | |
| Formation of Byproducts | Homocoupling | Rigorously exclude oxygen; use a Pd(0) source.[2][3] |
| Protodeboronation (Suzuki) | Use boronic esters or trifluoroborates; switch to anhydrous conditions.[3] | |
| Dehalogenation | Ensure solvents are not a source of hydrides.[3] | |
| Alkene Isomerization (Heck) | Minimize reaction time and temperature. | |
| Reaction Stalls | Catalyst Deactivation | Use more robust ligands; lower the reaction temperature.[1] |
| Product Inhibition | Consider a different catalyst system that is less prone to inhibition. | |
| Poor Solubility | Use a co-solvent; increase temperature; use a phase-transfer catalyst.[5][15] |
Experimental Protocols
General Protocol for Degassing Solvents
Properly deoxygenated solvents are critical for the success of most cross-coupling reactions.
Method 1: Sparge with Inert Gas
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) into the solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 30 minutes.
Method 2: Freeze-Pump-Thaw
-
Place the solvent in a robust flask with a sidearm connected to a vacuum line.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once completely frozen, open the flask to the vacuum to remove gases from the headspace.
-
Close the flask to the vacuum and allow the solvent to thaw completely.
-
Repeat this cycle at least three times for maximum effectiveness.
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a generalized procedure and requires optimization for specific substrates.[3][5]
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required. Then, add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6] Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3][6]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[5]
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Decision tree for selecting a suitable catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. studymind.co.uk [studymind.co.uk]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
How to prevent de-bromination of 2-Bromo-5-ethylphenol in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of de-bromination of 2-Bromo-5-ethylphenol during chemical reactions, particularly in palladium-catalyzed cross-coupling processes.
Frequently Asked Questions (FAQs)
Q1: What is de-bromination and why is it a problem with this compound?
A1: De-bromination, specifically hydrodebromination, is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom.[1] This leads to the formation of 5-ethylphenol as a significant byproduct, which reduces the yield of the desired product and complicates purification. The electron-rich nature of the phenol (B47542) ring, enhanced by the hydroxyl and ethyl groups, can make this compound more susceptible to this side reaction.
Q2: What are the primary causes of de-bromination in palladium-catalyzed reactions?
A2: The main cause of hydrodebromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This reactive intermediate can reductively eliminate with the aryl group to produce the de-brominated byproduct. Several factors can promote the formation of Pd-H species and increase the likelihood of de-bromination:
-
High Reaction Temperatures: Elevated temperatures can accelerate the decomposition of reaction components, leading to the formation of hydride sources.
-
Choice of Base: Strong bases, particularly alkoxides and some amine bases, can facilitate the generation of palladium-hydride intermediates.
-
Solvent: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride donors (e.g., DMF) can contribute to de-bromination.[1]
-
Catalyst and Ligand System: The nature of the palladium catalyst and the steric and electronic properties of the phosphine (B1218219) ligands play a crucial role. Less stable or highly reactive catalyst systems can be more prone to side reactions.
Q3: Can the unprotected hydroxyl group of this compound contribute to de-bromination?
A3: Yes, the free hydroxyl group can influence the reaction. The acidic proton of the phenol can react with the base, and the resulting phenoxide can coordinate to the palladium center. This interaction can alter the electronic properties of the catalyst and potentially favor the de-bromination pathway. In many cases, protecting the hydroxyl group is a key strategy to prevent this side reaction.
Q4: How can I detect and quantify the de-brominated byproduct?
A4: The de-brominated product, 5-ethylphenol, can be detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). By comparing the retention times and mass spectra of the reaction mixture with authentic samples of the starting material, desired product, and the potential byproduct, you can confirm its presence and determine its relative abundance.[1]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and prevent de-bromination in common cross-coupling reactions involving this compound.
Logical Workflow for Troubleshooting De-bromination
Caption: A logical workflow for troubleshooting and preventing de-bromination.
Scenario 1: Significant De-bromination in Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product and a significant amount of 5-ethylphenol detected.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Base | Switch from strong bases (e.g., NaOH, NaOEt) to milder inorganic bases like potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3][4] | Milder bases are less likely to promote the formation of palladium-hydride species responsible for hydrodebromination.[3] |
| High Reaction Temperature | Lower the reaction temperature. Start with room temperature and gradually increase only if the reaction is too slow. Aim for the lowest effective temperature (e.g., 60-80 °C). | Higher temperatures can lead to the decomposition of reagents and the catalyst, increasing the chance of side reactions. |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. | These ligands promote the desired reductive elimination step to form the C-C bond over the competing de-bromination pathway.[1] |
| Solvent Choice | Use aprotic, non-polar solvents like toluene or dioxane instead of protic solvents (e.g., alcohols) or DMF.[1] | Aprotic solvents are less likely to act as a hydride source. |
| Unprotected Phenol | Protect the hydroxyl group as a methoxymethyl (MOM) ether before performing the Suzuki coupling. | The MOM group is stable under the basic conditions of the Suzuki reaction and can be easily removed afterward. This prevents interference from the acidic phenolic proton.[5][6] |
Scenario 2: De-bromination in Heck, Sonogashira, or Buchwald-Hartwig Reactions
Problem: Formation of 5-ethylphenol alongside the desired coupled product in various cross-coupling reactions.
| Reaction | Potential Cause | Recommended Solution | Rationale |
| Heck Reaction | High temperature; inappropriate base. | Use a milder base like triethylamine (B128534) (Et₃N) or K₂CO₃. Optimize the temperature, as Heck reactions often require elevated temperatures.[7][8] | Minimizes base-induced side reactions and thermal decomposition. |
| Sonogashira Coupling | Copper co-catalyst promoting side reactions; amine base acting as a hydride source. | Consider a copper-free Sonogashira protocol. Use a non-coordinating amine base like diisopropylethylamine (DIPEA) or an inorganic base.[9] | Copper can sometimes facilitate undesired pathways. Minimizing potential hydride sources from the amine base is crucial. |
| Buchwald-Hartwig Amination | Strong base (e.g., NaOtBu) and high temperature. | Use a weaker base like K₃PO₄ or Cs₂CO₃ if compatible with the amine. Use bulky, electron-rich ligands (e.g., Josiphos, Xantphos).[10] | Strong bases are often required but can also promote de-bromination. Advanced ligands can facilitate the desired C-N bond formation at lower temperatures. |
Data Presentation
The following tables provide illustrative data on how the choice of base and ligand can influence the yield of the desired product and the formation of the de-brominated byproduct in Suzuki-Miyaura couplings of bromophenols. Note: This data is compiled from studies on similar substrates and should be used as a guideline. Optimal conditions for this compound may vary.
Table 1: Illustrative Effect of Base on a Model Suzuki-Miyaura Coupling of a Bromophenol
| Base | Yield of Coupled Product (%) | Yield of De-brominated Phenol (%) |
| NaOH | 45 | 30 |
| K₂CO₃ | 85 | <5 |
| K₃PO₄ | 92 | <2 |
| Cs₂CO₃ | 90 | <3 |
| Et₃N | 60 | 15 |
Table 2: Illustrative Effect of Ligand on a Model Suzuki-Miyaura Coupling of a Bromophenol
| Ligand | Yield of Coupled Product (%) | Yield of De-brominated Phenol (%) |
| PPh₃ | 65 | 25 |
| dppf | 80 | 10 |
| SPhos | 94 | <2 |
| XPhos | 95 | <1 |
Experimental Protocols
Protocol 1: MOM Protection of this compound
This protocol describes the protection of the phenolic hydroxyl group with a methoxymethyl (MOM) ether.
Workflow for MOM Protection
Caption: Experimental workflow for the MOM protection of this compound.
Materials:
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This compound
-
Methoxymethyl chloride (MOMCl) (Caution: Carcinogen)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 equiv) to the stirred solution.
-
Slowly add MOMCl (1.2 equiv) dropwise. Handle MOMCl in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-bromo-2-(methoxymethoxy)-4-ethylbenzene.
Protocol 2: Optimized Suzuki-Miyaura Coupling of MOM-Protected this compound
This protocol is designed to minimize de-bromination.
Materials:
-
1-bromo-2-(methoxymethoxy)-4-ethylbenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
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SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
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Anhydrous 1,4-dioxane (B91453) and water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-2-(methoxymethoxy)-4-ethylbenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and perform three vacuum/backfill cycles with the inert gas.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Deprotection of the MOM Group
This protocol describes the removal of the MOM protecting group to yield the final product.
Materials:
-
MOM-protected biaryl product
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the MOM-protected compound in methanol.
-
Add a few drops of concentrated HCl.
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed. Gentle heating (40 °C) can be applied if the reaction is slow.
-
Neutralize the reaction with saturated aqueous NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective Synthesis of 2-Bromo-5-ethylphenol
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-ethylphenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective synthesis of this compound from 3-ethylphenol (B1664133)?
The primary challenge is controlling the regioselectivity of the bromination reaction. The hydroxyl (-OH) group is a strong activating, ortho-, para-directing group, while the ethyl (-CH2CH3) group is a weaker activating, ortho-, para-directing group. This leads to a potential mixture of isomers, primarily:
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This compound (desired product): Bromination at a position ortho to the hydroxyl group and para to the ethyl group.
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4-Bromo-3-ethylphenol: Bromination at a position para to the hydroxyl group and ortho to the ethyl group.
-
6-Bromo-3-ethylphenol: Bromination at a position ortho to both the hydroxyl and ethyl groups.
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Polybrominated products: Such as 2,4-dibromo-5-ethylphenol and 2,6-dibromo-5-ethylphenol, due to the high activation of the phenol (B47542) ring.[1][2]
Q2: How does the choice of brominating agent affect the regioselectivity and yield?
The choice of brominating agent is critical for controlling the reaction.[1]
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Elemental Bromine (Br₂): Highly reactive, often leading to polybromination and a mixture of isomers, especially in polar solvents.[1][2]
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent that can favor monobromination, particularly in non-polar solvents.[1][2]
-
Potassium Bromide (KBr) and an Oxidant (e.g., KBrO₃): This combination generates bromine in situ at a controlled rate, which can improve selectivity.[1]
-
Hydrogen Bromide (HBr) with an Oxidant (e.g., DMSO or other sulfoxides): This system can offer high para-selectivity with respect to the hydroxyl group, which in the case of 3-ethylphenol would favor the formation of 4-bromo-3-ethylphenol.[3]
Q3: What is the role of the solvent in controlling the reaction outcome?
The solvent significantly influences the reactivity of the brominating agent and the selectivity of the reaction.
-
Polar Protic Solvents (e.g., water, acetic acid): These solvents can enhance the electrophilicity of bromine, leading to higher reactivity and an increased likelihood of polybromination.[1][2][4]
-
Non-polar Aprotic Solvents (e.g., carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), carbon tetrachloride (CCl₄)): These solvents do not solvate the bromine molecule as effectively, resulting in a less reactive electrophile. This tempered reactivity allows for better control and favors monobromination.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of this compound | 1. Formation of multiple isomers. 2. Polybromination. 3. Incomplete reaction. 4. Product loss during workup and purification. | 1. Optimize Reaction Conditions: Lower the temperature to reduce the reaction rate and improve selectivity. Use a milder brominating agent like NBS.[1] 2. Control Stoichiometry: Use one equivalent or slightly less of the brominating agent.[2] 3. Monitor Reaction Progress: Use TLC or GC-MS to determine the optimal reaction time. 4. Purification: Employ careful column chromatography to separate the desired isomer.[5] |
| Significant formation of polybrominated byproducts | 1. Highly reactive brominating agent (e.g., Br₂ in a polar solvent). 2. High reaction temperature. 3. Excess brominating agent. | 1. Change Reagents: Switch to NBS or KBr/KBrO₃.[1] 2. Solvent Choice: Use a non-polar solvent like CH₂Cl₂ or CS₂.[1][2] 3. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[1] |
| Formation of a mixture of monobrominated isomers (e.g., 4-bromo- and 6-bromo-3-ethylphenol) | 1. The directing effects of the -OH and ethyl groups are competing. 2. Reaction conditions are not optimized for the desired regioselectivity. | 1. Steric Hindrance: The ethyl group may sterically hinder bromination at the 2-position to some extent. Consider using a bulkier brominating agent to potentially favor other positions. Conversely, a less bulky agent might be more successful at accessing the 2-position. 2. Solvent Effects: Systematically screen non-polar solvents to find the optimal balance for directing the bromination. 3. Temperature: Fine-tune the reaction temperature, as selectivity is often temperature-dependent. |
| Difficult purification of the desired product | 1. Similar polarities of the isomeric products. 2. Presence of unreacted starting material. | 1. Chromatography Optimization: Use a long chromatography column and a shallow solvent gradient (e.g., starting with pure hexane (B92381) and slowly increasing the polarity with ethyl acetate (B1210297) or dichloromethane) to improve separation.[5] 2. Alternative Purification: Consider vacuum distillation if the boiling points of the isomers are sufficiently different.[5] 3. Recrystallization: If the product is a solid, attempt recrystallization from various solvent systems. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Phenol Bromination
| Brominating Agent | Solvent | Temperature | Typical Outcome | Reference |
| Br₂ | Water | Room Temp. | 2,4,6-Tribromophenol (precipitate) | [1][2] |
| Br₂ | Carbon Disulfide (CS₂) | < 5 °C | Mixture of o- and p-bromophenol | [1][6] |
| NBS | Methanol | Room Temp. | Monobromination, ortho-selectivity can be favored on p-substituted phenols | [1][2] |
| KBr/KBrO₃ | Acetic Acid/Water | Room Temp. | Controlled monobromination | [1] |
| HBr/DMSO | Acetonitrile | 40 °C | High para-selectivity | [3] |
Experimental Protocols
Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to favor the monobromination of 3-ethylphenol, with the aim of maximizing the yield of this compound.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethylphenol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NBS: Slowly add N-bromosuccinimide (1.0 equivalents) portion-wise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to isolate this compound.
Visualizations
Experimental Workflow for the Synthesis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]
- 4. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 2-Bromo-5-ethylphenol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the NMR analysis of 2-Bromo-5-ethylphenol. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to help you interpret unexpected signals in your ¹H NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure this compound?
A1: The expected ¹H NMR spectrum of this compound in a solvent like CDCl₃ will show distinct signals for the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton. The precise chemical shifts can vary slightly based on the solvent and sample concentration.
Data Presentation: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | ~5.0 - 6.0 | Broad Singlet | - | 1H |
| H-6 | ~7.30 | Doublet | ~8.5 | 1H |
| H-4 | ~6.85 | Doublet of Doublets | ~8.5, ~2.0 | 1H |
| H-3 | ~6.70 | Doublet | ~2.0 | 1H |
| -CH₂- | ~2.58 | Quartet | ~7.6 | 2H |
| -CH₃ | ~1.20 | Triplet | ~7.6 | 3H |
Q2: My hydroxyl (-OH) peak is not where I expected it, or it's very broad. Is this a problem?
A2: Not necessarily. The chemical shift of the phenolic hydroxyl proton is highly sensitive to experimental conditions. Its position and shape can be influenced by:
-
Solvent: Hydrogen-bonding solvents like DMSO-d₆ or acetone-d₆ can shift the -OH peak significantly downfield compared to a less interactive solvent like CDCl₃.
-
Concentration: Higher sample concentrations can lead to increased intermolecular hydrogen bonding, which typically shifts the -OH signal downfield.
-
Temperature: Temperature affects the rate of proton exchange and hydrogen bonding, which can alter the chemical shift and broadness of the -OH peak.
-
Presence of Water: Traces of water in the sample or NMR solvent can lead to rapid proton exchange, causing the -OH signal to broaden or even disappear into the baseline.
Q3: How can I definitively identify the hydroxyl (-OH) peak?
A3: A simple and effective method is the "D₂O shake" experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum. The labile phenolic proton will exchange with deuterium, causing the -OH signal to disappear from the ¹H NMR spectrum.
Q4: I see small peaks that I cannot assign to my product. What are the likely impurities?
A4: Unexpected peaks often arise from impurities related to the synthesis of this compound. The most common synthetic route involves the bromination of 4-ethylphenol. Therefore, potential impurities include:
-
Unreacted Starting Material: 4-ethylphenol.
-
Regioisomers: Bromination at other positions on the aromatic ring.
-
Over-brominated Products: Di- or tri-brominated species such as 2,6-dibromo-4-ethylphenol (B3353959).
-
Residual Solvents: Solvents used in the synthesis or purification process (e.g., dichloromethane, ethyl acetate, hexanes).
Data Presentation: ¹H NMR Data for Common Potential Impurities in CDCl₃
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4-Ethylphenol | Aromatic (ortho to -OH) | ~6.73 | Doublet | ~8.6 |
| Aromatic (meta to -OH) | ~7.04 | Doublet | ~8.6 | |
| -CH₂- | ~2.55 | Quartet | ~7.6 | |
| -CH₃ | ~1.18 | Triplet | ~7.6 | |
| 2,6-Dibromophenol (B46663) * | Aromatic (meta to -OH) | ~7.44 | Doublet | ~8.0 |
| Aromatic (para to -OH) | ~6.70 | Triplet | ~8.0 | |
| Residual Solvents | Dichloromethane | ~5.30 | Singlet | - |
| Ethyl Acetate (-CH₂-) | ~4.12 | Quartet | ~7.1 | |
| Ethyl Acetate (-CH₃) | ~2.05 | Singlet | - | |
| Ethyl Acetate (-CH₃) | ~1.26 | Triplet | ~7.1 | |
| Hexanes | ~0.88, ~1.26 | Multiplets | - | |
| Water | ~1.56 | Broad Singlet | - |
Note: Data for 2,6-dibromophenol is provided as an estimate for a di-brominated impurity. The presence of the ethyl group in 2,6-dibromo-4-ethylphenol would cause slight variations in these chemical shifts.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Aromatic Region (δ 6.5 - 8.0 ppm)
If you observe more than the three expected aromatic signals, follow this workflow to identify the source.
Mandatory Visualization: Troubleshooting Workflow for Aromatic Impurities
Stability issues and degradation of 2-Bromo-5-ethylphenol
Disclaimer: Specific stability and degradation data for 2-Bromo-5-ethylphenol are limited in publicly available literature. The following guidance is based on the general chemical properties of phenolic and brominated aromatic compounds and data from structurally similar molecules. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: To maximize the shelf-life of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[1] It is recommended to store it in a tightly sealed container to prevent exposure to moisture and air, which can accelerate degradation.[1] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be considered, although you should consult the supplier's specific recommendations.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored quinone-type byproducts.[1]
-
Photodecomposition: Exposure to UV light can induce photodegradation. This often involves the generation of hydroxyl radicals that attack the aromatic ring, potentially leading to hydroxylation, ring-opening, or polymerization.[2][3]
-
Thermal Degradation: At elevated temperatures, brominated aromatic compounds can undergo decomposition. This may involve the cleavage of the carbon-bromine bond (debromination) or the breakdown of the molecule into smaller phenolic compounds.[4][5]
Q3: What are the visible signs that my this compound may have degraded?
A3: Visual indicators of degradation for phenolic compounds typically include a change in color, such as yellowing or darkening of the material.[1] The development of an unusual odor or a change in the physical state (e.g., from a solid to a viscous liquid) can also signify degradation. For a definitive assessment of purity, analytical techniques like HPLC or GC-MS are recommended.[1]
Q4: What are some common impurities that might be present in this compound?
A4: Besides degradation products, impurities could arise from the synthesis process. These might include regioisomers (e.g., 4-Bromo-3-ethylphenol), the starting material (5-ethylphenol), or poly-brominated species. The purity should be verified by the analytical method of your choice upon receiving a new batch.
Troubleshooting Guides
Issue 1: Inconsistent experimental results using this compound.
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Check for visible signs of degradation (color change).2. Analyze the purity of the starting material using HPLC or GC-MS.3. If degradation is confirmed, procure a new, high-purity batch.4. Ensure proper storage conditions are maintained (cool, dark, and under an inert atmosphere if possible). |
| Reaction with solvent or other reagents | 1. Review the literature for known incompatibilities of phenols and brominated aromatics.2. Phenols can be sensitive to pH; ensure your reaction medium is compatible.3. Consider degassing solvents to remove dissolved oxygen, which can promote oxidation. |
| Photoreactivity | 1. Protect your experiment from light by using amber glassware or covering the reaction vessel with aluminum foil, especially if the reaction is run over an extended period. |
Issue 2: HPLC analysis of this compound shows poor peak shape (e.g., tailing).
| Potential Cause | Troubleshooting Steps |
| Secondary interactions with the stationary phase | 1. The phenolic hydroxyl group can interact with residual silanol (B1196071) groups on silica-based columns, causing peak tailing.[6] 2. Try adding a small amount of a weak acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the phenol (B47542) and silanol groups.[6] |
| Mobile phase pH | 1. Operating near the pKa of the phenol can lead to mixed ionization states and peak distortion.[6] Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. |
| Column overload | 1. Injecting too concentrated a sample can saturate the column.[6] Dilute your sample and reinject. |
Data Presentation
Table 1: General Storage and Handling Recommendations for Brominated Phenols
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool (2-8°C) to cold (-20°C) | To slow down potential degradation reactions. |
| Atmosphere | Tightly sealed container, consider inert gas (N₂ or Ar) for long-term storage | To protect from moisture and atmospheric oxygen which can cause oxidation.[1] |
| Light Conditions | Store in an amber vial or in the dark | To prevent light-induced degradation (photodecomposition).[1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and some metals | To avoid chemical reactions that could degrade the compound or create hazardous situations. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.[1]
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed sample in the initial solvent and dilute for HPLC analysis.[1]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period.
-
Analyze the solution by HPLC at various time points.
-
-
Analysis: Analyze all samples, along with an unstressed control sample, by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). Compare the chromatograms to identify and quantify any degradation products.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterogeneous Photodegradation Reaction of Phenol Promoted by TiO2: A Kinetic Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromo-5-ethylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-ethylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for designing effective reaction and work-up procedures.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Not specified, likely a solid or liquid | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and acetone. Limited solubility is expected in non-polar solvents such as hexane. In alkaline aqueous solutions, it will form the more soluble phenolate (B1203915) salt. | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with this compound?
A1: this compound is a brominated phenol (B47542) and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Review the Safety Data Sheet (SDS) for detailed safety information before use.[3]
Q2: How does the phenolic hydroxyl group affect the reactivity of this compound in coupling reactions?
A2: The acidic proton of the phenolic hydroxyl group can interfere with many coupling reactions, particularly those that utilize organometallic reagents or strong bases. In such cases, protection of the hydroxyl group as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether is often necessary before carrying out the coupling reaction.[4]
Q3: What are common impurities that might be present in a reaction mixture containing this compound?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions (such as debromination or over-alkylation/acylation), and residual catalyst or reagents from the reaction. The specific impurities will depend on the reaction being performed.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for common reactions involving this compound: Suzuki-Miyaura Coupling, Williamson Ether Synthesis, and Esterification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the presence of the phenolic hydroxyl group in this compound can present challenges.
Q: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the possible causes and solutions?
A: Low yields in Suzuki coupling reactions with phenolic substrates can be attributed to several factors:
-
Inhibition by the Free Hydroxyl Group: The acidic proton of the phenol can react with the base or the organoboron reagent, deactivating the catalyst.
-
Solution: Protect the hydroxyl group as an ether (e.g., methoxymethyl (MOM) or benzyl (Bn) ether) before the coupling reaction. The protecting group can be removed after the coupling is complete.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents.
-
-
Inappropriate Base: The choice of base is critical for the success of the Suzuki coupling.
-
Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For sensitive substrates, a milder base may be required.[5]
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be slow.
-
Solution: Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvent systems include toluene/water, dioxane/water, or DMF.
-
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromophenol (General Procedure)
-
Protection (if necessary): Protect the hydroxyl group of the bromophenol.
-
Reaction Setup: To a flame-dried flask, add the protected this compound (1 equiv.), the boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water).[6]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.[5]
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. This compound | C8H9BrO | CID 21527704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to GC-MS Analysis of 2-Bromo-5-ethylphenol and its Derivatives
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of 2-Bromo-5-ethylphenol and its derivatives is crucial for understanding their metabolic fate, and potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose. However, the inherent polarity of phenolic compounds necessitates derivatization to enhance their volatility and improve chromatographic separation. This guide provides a comprehensive comparison of two primary derivatization protocols—silylation and acetylation—supported by experimental data and detailed methodologies.
General Workflow for GC-MS Analysis
The GC-MS analysis of this compound and its derivatives follows a systematic workflow, from sample preparation to data interpretation. The key stages are outlined below.
Experimental Protocols
Detailed methodologies for sample preparation and the two primary derivatization techniques are presented below.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting phenolic compounds from aqueous matrices.
-
pH Adjustment: In a separatory funnel, adjust the pH of 100 mL of the aqueous sample to < 2 using sulfuric acid.
-
Extraction: Add 50 mL of dichloromethane (B109758) and shake the funnel vigorously for 2 minutes. Allow the layers to separate and collect the organic (bottom) layer. Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.
-
Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Concentrate the extract to a volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
Protocol 1: Silylation using BSTFA
Silylation replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility.[1] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used silylating reagent, often with a catalyst like trimethylchlorosilane (TMCS).[1]
-
Sample Preparation: Transfer the dried extract from the sample preparation step into a 2 mL autosampler vial. Ensure the sample is anhydrous, as silylating reagents are sensitive to moisture.[1]
-
Derivatization Reaction:
-
Add 50 µL of pyridine (B92270) to the vial to dissolve the residue.
-
Add 100 µL of BSTFA (with 1% TMCS).[1]
-
Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath.[2]
-
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
Protocol 2: Acetylation using Acetic Anhydride (B1165640)
Acetylation converts the phenolic hydroxyl group into an ester, which is less polar and more volatile. This method has been shown to provide optimal chromatographic separation and sensitivity for bromophenols.
-
Sample Preparation: Transfer the dried extract into a 2 mL autosampler vial.
-
Derivatization Reaction:
-
Work-up:
-
Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex.
-
Add 1 mL of dichloromethane and vortex for 1 minute to extract the acetylated derivatives.
-
Carefully transfer the organic (bottom) layer to a clean autosampler vial for GC-MS analysis.
-
Comparison of Derivatization Methods
While both silylation and acetylation are effective for derivatizing phenolic compounds, studies have indicated that acetylation with acetic anhydride offers superior performance for the analysis of bromophenols. Optimal chromatographic separation, sensitivity, and linearity have been achieved with this method.
Table 1: Comparison of Derivatization Method Performance for Bromophenols
| Parameter | Silylation (BSTFA) | Acetylation (Acetic Anhydride) |
| Reagent Stability | Moisture sensitive | Relatively stable |
| Reaction Conditions | Requires heating (70°C) | Room temperature (or gentle heat) |
| Byproducts | Can sometimes lead to multiple derivatives | Generally clean, single derivative |
| Reported Performance for Bromophenols | Good | Optimal separation and sensitivity |
Recommended GC-MS Parameters
The following table provides a starting point for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and derivatives being analyzed.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| GC Column | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 70°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-550 |
Performance Data Comparison
The choice of analytical method can significantly impact key performance metrics such as retention time, limit of detection (LOD), and recovery. The following tables summarize typical performance data for the GC-MS analysis of phenolic compounds using different methods. While specific data for this compound is limited, these values provide a general benchmark.
Table 3: Example Retention Times for Brominated Phenols (Acetylated Derivatives)
| Compound | Retention Time (min) |
| 2-Bromophenol | 10.5 |
| 3-Bromophenol | 11.2 |
| 4-Bromophenol | 11.5 |
| 2,4-Dibromophenol | 15.8 |
| 2,6-Dibromophenol | 14.9 |
| 2,4,6-Tribromophenol | 19.2 |
| (Note: Retention times are approximate and will vary depending on the specific GC conditions and column used.) |
Table 4: Typical Performance Data for Phenolic Compound Analysis (EPA Method 528)
| Parameter | Value |
| Limit of Detection (LOD) | 0.02 - 0.58 µg/L |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L |
| Recovery | 70 - 130% |
| Relative Standard Deviation (RSD) | < 20% |
| (Data from EPA Method 528 for a range of phenolic compounds, providing a general indication of expected performance.)[3][4][5] |
Conclusion
For the GC-MS analysis of this compound and its derivatives, derivatization is an essential step to achieve reliable and sensitive results. While both silylation and acetylation are viable options, current literature suggests that acetylation with acetic anhydride provides the optimal performance for brominated phenols . The detailed protocols and comparative data presented in this guide offer a solid foundation for developing and implementing robust analytical methods for these compounds in a research and drug development setting. The provided GC-MS parameters can serve as a starting point, with further optimization recommended to suit specific instrumentation and analytical goals.
References
A Comparative Guide to HPLC Method Development for the Quantification of 2-Bromo-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The choice of an analytical method for quantifying 2-Bromo-5-ethylphenol depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of a proposed reversed-phase HPLC method with UV detection and a more sophisticated HPLC-MS/MS method.
| Feature | Proposed HPLC-UV Method | HPLC-MS/MS Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, highly selective due to specific mass fragmentation patterns.[1] |
| Sensitivity | Moderate, typically in the µg/mL to ng/mL range.[2][3] | High, capable of detecting analytes in the pg/mL to fg/mL range.[1] |
| Instrumentation | Widely available and relatively inexpensive. | More complex and expensive instrumentation required. |
| Method Development | Relatively straightforward. | More complex method development and optimization. |
| Sample Throughput | Can be high with optimized methods. | Can be lower due to more complex data acquisition. |
| Cost per Sample | Lower. | Higher. |
| Ideal Application | Routine quality control, purity assessment, and quantification in relatively simple matrices. | Trace-level quantification, analysis in complex biological matrices, and impurity profiling. |
Experimental Protocols
Proposed HPLC-UV Method for this compound
This proposed method is based on common practices for the analysis of brominated and phenolic compounds.[2][3][4]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. A C8 column could also be considered.[3][5]
-
Mobile Phase:
-
A: 0.1% Acetic Acid or Formic Acid in Water.
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation of the analyte from potential impurities. A starting point could be:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% to 30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound. Phenolic compounds typically have strong absorbance between 270-290 nm.[2] A DAD can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase B (Acetonitrile or Methanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration curve range.
3. Method Validation Parameters:
The method should be validated according to ICH guidelines, including:
-
Linearity: Analyze a series of at least five concentrations of the working standard solution. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[3]
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[3]
-
Specificity: Evaluate the ability of the method to exclusively measure the analyte in the presence of potential impurities or degradation products.
Alternative Method: HPLC-MS/MS
For higher sensitivity and selectivity, an HPLC-MS/MS method can be developed.[1][6]
1. Instrumentation:
-
An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
2. Chromatographic Conditions:
-
Similar to the HPLC-UV method, but the mobile phase additives should be volatile, such as formic acid instead of non-volatile acids.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for phenolic compounds.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound would be monitored to enhance selectivity and sensitivity.
Visualizing the Workflow
The following diagrams illustrate the logical flow of HPLC method development and a comparison of the analytical techniques.
Caption: Workflow for HPLC Method Development.
References
- 1. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Comparative Reactivity Analysis: 2-Bromo-5-ethylphenol vs. 4-Bromo-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two isomers: 2-bromo-5-ethylphenol and 4-bromo-5-ethylphenol. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis and drug development, where precise control over reaction regioselectivity is paramount. This document summarizes available data, outlines experimental considerations for evaluating their reactivity, and provides a framework for selecting the appropriate isomer for specific synthetic transformations.
Introduction
This compound and 4-bromo-5-ethylphenol are structural isomers that differ in the position of the bromine atom on the phenolic ring relative to the hydroxyl and ethyl groups. This seemingly minor structural variance can lead to significant differences in their chemical behavior due to steric and electronic effects. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the ethyl group is a weakly activating, ortho-, para-directing group. The interplay of these directing effects, combined with the steric hindrance imposed by the substituents, governs the reactivity of the aromatic ring towards electrophilic substitution and other transformations.
Data Summary
A direct, quantitative comparison of the reactivity of this compound and 4-bromo-5-ethylphenol is not extensively documented in publicly available literature. However, based on fundamental principles of organic chemistry, a qualitative assessment can be made.
| Feature | This compound | 4-Bromo-5-ethylphenol | Rationale |
| Steric Hindrance at OH | Higher | Lower | The bromine atom at the ortho position sterically hinders the hydroxyl group. |
| Steric Hindrance at Ring | C3, C6 positions are most accessible. | C2, C6 positions are most accessible. | The ethyl and bromo groups influence the accessibility of adjacent ring positions. |
| Electronic Effects | The electron-donating hydroxyl and ethyl groups activate the ring, while the bromo group deactivates it. The directing effects are complex. | The electron-donating hydroxyl and ethyl groups activate the ring, with the para-bromo group having a less pronounced steric effect on the ortho positions relative to the hydroxyl group. | The relative positions of the activating and deactivating groups influence the electron density at specific ring carbons. |
| Acidity (pKa) | Expected to be slightly higher (less acidic) | Expected to be slightly lower (more acidic) | The ortho-bromo group can form an intramolecular hydrogen bond with the hydroxyl group, decreasing its acidity. |
Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity of these isomers, a series of controlled experiments should be conducted. The following protocols provide a framework for such a comparative study.
Electrophilic Aromatic Substitution (e.g., Nitration)
Objective: To compare the rate and regioselectivity of nitration for the two isomers.
Methodology:
-
Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of this compound and 4-bromo-5-ethylphenol in a suitable solvent (e.g., glacial acetic acid).
-
Reagent Addition: Cool the solutions to 0°C in an ice bath. Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to each solution with constant stirring.
-
Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: After the reaction reaches completion (or after a set time), quench the reaction by pouring the mixture over ice water. Extract the organic products with a suitable solvent (e.g., ethyl acetate).
-
Product Analysis: Analyze the crude product mixture to determine the relative ratios of the different nitrated isomers using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Comparison: Compare the reaction times and the product distributions for the two starting isomers.
Ether Synthesis (Williamson Ether Synthesis)
Objective: To compare the rate of O-alkylation, which is influenced by the steric hindrance around the hydroxyl group.
Methodology:
-
Deprotonation: In separate flasks, treat equimolar solutions of this compound and 4-bromo-5-ethylphenol in a polar aprotic solvent (e.g., acetone (B3395972) or DMF) with a base (e.g., potassium carbonate).
-
Alkylation: Add an alkylating agent (e.g., ethyl iodide) to each reaction mixture.
-
Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the ether product by Thin Layer Chromatography (TLC) or HPLC.
-
Data Analysis: Compare the reaction rates. A faster rate for 4-bromo-5-ethylphenol would suggest less steric hindrance around the hydroxyl group.
Logical Workflow for Reactivity Assessment
The following diagram illustrates the logical workflow for comparing the reactivity of the two isomers.
Caption: Workflow for comparing isomeric reactivity.
Predicted Reactivity Differences and Rationale
The following diagram outlines the predicted differences in reactivity based on the structural features of the isomers.
Caption: Predicted reactivity based on steric effects.
Conclusion
While direct comparative experimental data is limited, a detailed analysis based on fundamental principles of organic chemistry suggests that 4-bromo-5-ethylphenol would be more reactive in reactions involving the hydroxyl group, such as O-alkylation, due to lower steric hindrance. Conversely, the regioselectivity of electrophilic aromatic substitution on the ring is likely to be more complex for both isomers, with the outcome depending on the specific electrophile and reaction conditions. The experimental protocols outlined in this guide provide a clear path for researchers to quantitatively determine these reactivity differences, enabling more informed decisions in synthetic planning and drug development.
Navigating Synthetic Transformations: A Comparative Guide to Alternatives for 2-Bromo-5-ethylphenol
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of starting materials is a critical decision that profoundly influences reaction efficiency, cost, and overall yield. 2-Bromo-5-ethylphenol is a versatile reagent commonly employed in a variety of synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. However, the exploration of alternative reagents can offer significant advantages in terms of reactivity, availability, and the principles of green chemistry. This guide provides an objective, data-driven comparison of alternatives to this compound for key synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann cross-coupling reactions.
The Landscape of Alternatives
The primary alternatives to aryl bromides like this compound in cross-coupling reactions fall into two main categories: other aryl halides and phenol (B47542) derivatives.
-
Aryl Chlorides: Often more cost-effective than their bromo counterparts, aryl chlorides are attractive alternatives. However, the greater strength of the C-Cl bond compared to the C-Br bond generally necessitates more reactive catalysts and harsher reaction conditions.
-
Phenol Derivatives (Tosylates, Triflates, etc.): Utilizing phenols as precursors aligns with green chemistry principles by avoiding the use of brominating agents. Phenols are widely available and can be converted into reactive species in situ or used as their sulfonate esters (tosylates, mesylates, triflates). These "pseudo-halides" can be excellent coupling partners, sometimes offering reactivity comparable to or even exceeding that of aryl bromides.
Comparative Performance in Key Synthetic Transformations
The following sections provide a detailed comparison of these alternatives in three fundamental synthetic transformations, supported by experimental data from the literature for structurally similar compounds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds. The reactivity of the electrophilic partner is a key determinant of reaction efficiency. Generally, the reactivity of aryl halides follows the trend I > Br > Cl. Phenol derivatives, such as tosylates, have emerged as viable alternatives.
Experimental Data Comparison: Suzuki-Miyaura Coupling
| Electrophile (Ar-X) | Coupling Partner (Ar'-BY2) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | N/A |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ (2 mol%) | K₃PO₄ | Dioxane | 100 | 18 | 92 | N/A |
| p-Tolyl tosylate | Phenylboronic acid | Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | Toluene | 110 | 16 | 94 | N/A |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 (3 mol%) | KF | Dioxane | 110 | 12 | 74 | [1] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / IMes·HCl (3 mol%) | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | [2] |
This data is compiled from various sources for structurally similar compounds and serves as a representative comparison.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).[3] The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is then added via syringe. The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide significantly impacts the reaction conditions required.
Experimental Data Comparison: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / BINAP (2 mol%) | NaOtBu | Toluene | 100 | 98 | N/A |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos (2 mol%) | NaOtBu | Toluene | 100 | 95 | N/A |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos (2 mol%) | Cs₂CO₃ | Dioxane | 110 | 92 | N/A |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / RuPhos (2 mol%) | K₂CO₃ | t-AmylOH | 110 | 89 | N/A |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex (0.5 mol%) | K-OtBu | Toluene | 85 | >95 | [4] |
This data is compiled from various sources for structurally similar compounds and serves as a representative comparison.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). The aryl halide (1.0 equiv) and the amine (1.2 equiv) are added, followed by an anhydrous solvent (e.g., toluene). The Schlenk tube is sealed and heated to the desired temperature (typically 80-110°C) with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Ullmann Condensation: Synthesizing Diaryl Ethers
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds, leading to diaryl ethers. While traditional Ullmann conditions are often harsh, modern methods employ palladium or copper catalysts with various ligands to facilitate the reaction under milder conditions.
Experimental Data Comparison: Ullmann-type C-O Coupling
| Electrophile | Phenol | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromotoluene | Phenol | CuI (10 mol%) / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 85 | N/A |
| 4-Chlorotoluene | Phenol | NiCl₂(dppp) (10 mol%) | K₃PO₄ | Dioxane | 120 | 78 | N/A |
| Phenyl Iodide | Various Phenols | nano-CuO | Cs₂CO₃ | DMSO | 110 | 80-95 | N/A |
| Phenyl Bromide | Various Phenols | nano-CuO | KOH | DMSO | 130 | 75-92 | N/A |
This data is compiled from various sources for structurally similar compounds and serves as a representative comparison.
Experimental Protocol: General Procedure for Ullmann Condensation
An oven-dried reaction vessel is charged with the aryl halide (1.0 equiv), the phenol (1.2 equiv), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv). A high-boiling polar solvent such as DMF or NMP is added. The vessel is sealed and the mixture is heated to a high temperature (typically 120-180°C) for several hours. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed extensively with water and brine to remove the solvent and inorganic salts. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The selection of an appropriate electrophile for cross-coupling reactions is a multifaceted decision that requires careful consideration of reactivity, cost, and green chemistry principles. While this compound remains a reliable and effective reagent, this guide highlights the viability of several alternatives.
-
Aryl chlorides represent a more economical option, though they often demand more sophisticated and reactive catalyst systems to achieve comparable yields to aryl bromides.
-
Phenol derivatives , such as tosylates, offer a greener synthetic route by avoiding the use of halogenating agents and can exhibit excellent reactivity in cross-coupling reactions.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, including functional group tolerance, scalability, and economic constraints. The data and protocols presented herein provide a valuable resource for researchers to make informed decisions and optimize their synthetic strategies.
References
Unambiguous Structural Confirmation of 2-Bromo-5-ethylphenol Derivatives: A 2D NMR-Centric Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for the structural confirmation of 2-Bromo-5-ethylphenol and its derivatives. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of these powerful analytical tools.
The structural isomerism of substituted phenols necessitates robust analytical methods for unambiguous characterization. 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a powerful suite of experiments to definitively establish the connectivity of atoms within a molecule, providing a level of detail often unattainable with one-dimensional (1D) NMR or other spectroscopic methods alone.
Performance Comparison: 2D NMR vs. Alternative Techniques
While 2D NMR is a cornerstone for structural elucidation, a multi-technique approach often provides the most comprehensive characterization. Below is a comparative overview of 2D NMR with X-ray Crystallography and Mass Spectrometry for the analysis of this compound derivatives.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry | 5-10 mg dissolved in deuterated solvent | Hours per sample | Non-destructive, provides detailed structural information in solution, versatile for various derivatives. | Requires soluble sample, can be time-consuming, interpretation can be complex for very large molecules. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles | High-quality single crystal (0.1-0.5 mm) | Days to weeks per sample | Provides the absolute structure in the solid state. | Crystal growth can be a significant bottleneck, not applicable to non-crystalline materials. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns | Micrograms to nanograms, can be coupled with chromatography (GC-MS, LC-MS) | Minutes per sample | High sensitivity, provides molecular formula, useful for mixture analysis. | Provides limited connectivity information, isomers can be difficult to distinguish without tandem MS. |
Structural Elucidation of this compound using 2D NMR
The unequivocal assignment of the proton (¹H) and carbon (¹³C) signals of this compound is achieved through a combination of 1D and 2D NMR experiments. Predicted and analogous experimental data are summarized below.
Predicted and Analogous ¹H and ¹³C NMR Data for this compound
Predicted chemical shifts are based on computational models and analysis of similar structures. Analogous data is derived from published spectra of related compounds such as 2-bromo-5-methylphenol (B88109) and 4-ethylphenol.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | - | 152.0 |
| 2 | - | - | 112.0 |
| 3 | 7.25 | d | 133.0 |
| 4 | 6.75 | dd | 117.0 |
| 5 | - | - | 145.0 |
| 6 | 6.90 | d | 115.0 |
| 7 (CH₂) | 2.58 | q | 28.5 |
| 8 (CH₃) | 1.20 | t | 15.5 |
| OH | ~5.0 | br s | - |
2D NMR Correlation Analysis
The following 2D NMR experiments are essential for confirming the substitution pattern and the structure of the ethyl group.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key correlation would be observed between the methylene (B1212753) protons (H-7) and the methyl protons (H-8) of the ethyl group. Additionally, coupling between the aromatic protons H-3, H-4, and H-6 would be visible, confirming their relative positions on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton at ~7.25 ppm (H-3) would show a correlation to the carbon at ~133.0 ppm (C-3).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
-
The methylene protons (H-7) showing correlations to the aromatic carbons C-4, C-5, and C-6.
-
The aromatic proton H-6 showing correlations to carbons C-2, C-4, and C-5.
-
The aromatic proton H-4 showing correlations to carbons C-2, C-5, and C-6.
-
Experimental Protocols
General 2D NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and optimize parameters for the 2D experiments.
-
COSY Acquisition: Use a standard gradient-selected COSY (gCOSY) pulse sequence. A typical experiment might involve acquiring 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.
-
HSQC Acquisition: Employ a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp). Optimize the spectral widths in both dimensions to cover all proton and carbon signals.
-
HMBC Acquisition: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgpndqf). The long-range coupling delay (typically optimized for J = 8-10 Hz) is a critical parameter.
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
Alternative Methodologies: A Brief Overview
-
Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, X-ray diffraction provides the definitive solid-state structure. The process involves mounting the crystal on a goniometer, irradiating it with X-rays, and analyzing the diffraction pattern to determine the electron density map and, subsequently, the atomic positions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which can be used for structural inference. For this compound, characteristic fragments would include the molecular ion peak and fragments resulting from the loss of the bromine atom and the ethyl group.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for structural elucidation and the key correlations expected in the 2D NMR spectra of this compound.
Caption: General workflow for structural elucidation using NMR spectroscopy.
Caption: Key 2D NMR correlations for this compound.
Validating the Structure of a Novel Derivative of 2-Bromo-5-ethylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of a novel chemical entity's structure is a cornerstone of drug discovery and development. This guide provides a comparative overview of key analytical techniques for the structural elucidation of a hypothetical novel derivative of 2-Bromo-5-ethylphenol, herein named "2-Bromo-5-ethyl-1-methoxybenzene." The performance of this novel compound will be compared with the parent compound, this compound, and another similar derivative, 2-Bromo-5-methylphenol, to provide a comprehensive analytical perspective.
Comparative Analysis of Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data obtained from the structural validation of 2-Bromo-5-ethyl-1-methoxybenzene against reference compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₉BrO | 201.06 | 35-38 |
| 2-Bromo-5-ethyl-1-methoxybenzene | C₉H₁₁BrO | 215.09 | 42-45 |
| 2-Bromo-5-methylphenol | C₇H₇BrO | 187.04 | 58-61 |
Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.21 (d, J=8.4 Hz, 1H), 6.85 (dd, J=8.4, 2.0 Hz, 1H), 6.70 (d, J=2.0 Hz, 1H), 5.15 (s, 1H, -OH), 2.58 (q, J=7.6 Hz, 2H), 1.20 (t, J=7.6 Hz, 3H) |
| 2-Bromo-5-ethyl-1-methoxybenzene | 7.25 (d, J=8.5 Hz, 1H), 6.88 (dd, J=8.5, 2.1 Hz, 1H), 6.75 (d, J=2.1 Hz, 1H), 3.85 (s, 3H, -OCH₃), 2.62 (q, J=7.6 Hz, 2H), 1.23 (t, J=7.6 Hz, 3H) |
| 2-Bromo-5-methylphenol | 7.15 (d, J=8.2 Hz, 1H), 6.79 (dd, J=8.2, 1.9 Hz, 1H), 6.65 (d, J=1.9 Hz, 1H), 5.05 (s, 1H, -OH), 2.25 (s, 3H) |
Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 152.1, 138.2, 131.5, 128.9, 115.8, 112.4, 28.6, 15.7 |
| 2-Bromo-5-ethyl-1-methoxybenzene | 156.3, 138.5, 131.8, 128.5, 114.2, 111.9, 56.1, 28.7, 15.6 |
| 2-Bromo-5-methylphenol | 152.3, 138.0, 131.2, 129.3, 116.1, 112.6, 20.8 |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Ionization Mode | Calculated m/z | Measured m/z |
| This compound | ESI- | [M-H]⁻ 198.9869 | 198.9871 |
| 2-Bromo-5-ethyl-1-methoxybenzene | ESI+ | [M+H]⁺ 215.0022 | 215.0025 |
| 2-Bromo-5-methylphenol | ESI- | [M-H]⁻ 184.9711 | 184.9714 |
Experimental Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel derivative like 2-Bromo-5-ethyl-1-methoxybenzene.
Caption: A streamlined workflow for the synthesis, purification, and structural validation of a novel chemical entity.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the novel derivative.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
2D NMR (COSY, HSQC): For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the novel derivative.
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: Analyze the ions in the Q-TOF mass analyzer to measure their mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).
-
Data Analysis: Compare the measured m/z value with the theoretical m/z for the expected molecular formula to confirm the elemental composition.
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the novel derivative.
Instrumentation: Single-crystal X-ray diffractometer with a CCD detector.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays. The diffracted X-rays are detected by the CCD detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[1][2][3][4]
Potential Biological Relevance: PI3K/Akt/mTOR Signaling Pathway
Phenolic compounds are known to modulate various cellular signaling pathways.[5] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in diseases such as cancer.[6][7][8][9] The following diagram illustrates this key signaling cascade, which could be a potential target for novel bromophenol derivatives.
References
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Phenol ether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Cytotoxicity in Bromophenol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various bromophenol analogs, supported by experimental data. Bromophenols, a class of compounds often found in marine organisms, have garnered significant scientific interest for their wide range of biological activities, including anticancer properties.[1][2] Structural modifications of these natural compounds have led to the development of new derivatives with enhanced potency against various cancer cell lines.[3] This guide summarizes their cytotoxic activities, details their mechanisms of action, and provides an experimental protocol for evaluation.
Data Presentation: Comparative Cytotoxicity of Bromophenol Analogs
The cytotoxic efficacy of bromophenol derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit 50% of cell growth.[2] A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for representative bromophenol analogs against a panel of human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 Value |
| Compound 17a (Bromophenol hybrid) | A549 (Lung) | Not specified, but noted to induce G0/G1 arrest[1][3] |
| Bel7402 (Liver) | Data not available | |
| HepG2 (Liver) | Data not available | |
| HCT116 (Colon) | Data not available | |
| Caco2 (Colon) | Data not available | |
| WLJ18 (indolin-2-one hybrid) | A549 (Lung) | 7.10 ± 0.53 µg/mL[4] |
| Bel7402 (Liver) | 9.68 ± 0.76 µg/mL[4] | |
| Bromophenol Schiff Bases (General) | HeLa (Cervical) | 1.47 - 4.12 µM[5] |
| MCF-7 (Breast) | 5.95 - 45.39 µM[5] | |
| HepG2 (Liver) | 9.07 - 73.69 µM[5] | |
| HCT-116 (Colon) | 12.83 µM[5] | |
| BrPQ5 (Brominated Plastoquinone analog) | MCF-7 (Breast) | 33.57 ± 1.7 µM[6] |
| MDA-MB-231 (Breast) | 33.65 ± 2.2 µM[6] | |
| DU-145 (Prostate) | 83.89 ± 12.8 µM[6] | |
| HCT-116 (Colon) | 74.33 ± 11 µM[6] | |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Human PBMCs | Induces apoptosis at 25 µg/mL and 50 µg/mL[7] |
| Pentabromophenol (PBP) | Human PBMCs | Induces apoptosis at concentrations from 5 µg/mL[7][8] |
Note: The activity of bromophenols can be influenced by the number and position of bromine substitutions, with toxicity generally increasing with the number of bromine atoms.[9]
Experimental Protocols: Key Methodologies
The evaluation of cytotoxicity for these compounds predominantly relies on in vitro cell-based assays. The MTT assay is a widely used colorimetric method to assess cell viability and determine IC50 values.[1][5]
MTT Assay for Cytotoxicity Assessment [5]
-
Cell Seeding: Cancer cells are seeded at a specific density in 96-well plates and are allowed to adhere and grow overnight in an incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the bromophenol analogs. A negative control (no compound) and a positive control (a known cytotoxic drug) are also included. The plates are incubated for a specified period, typically ranging from 24 to 72 hours.
-
MTT Addition: Following the treatment incubation, the culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well. The plates are incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (like DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.
Mechanisms of Action & Signaling Pathways
The anticancer effects of bromophenol derivatives are attributed to several mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][3]
-
Apoptosis Induction: Several bromophenol analogs, such as 2,4,6-TBP and pentabromophenol, have been shown to induce apoptosis in human cells.[8] This process can be initiated through different cellular pathways. One key mechanism involves the activation of caspases, which are proteases that execute the apoptotic process.[8] For instance, some derivatives trigger the mitochondrial pathway of apoptosis, which involves the activation of caspase-9 and the subsequent activation of executioner caspase-3.[7][8]
-
Cell Cycle Arrest: Certain bromophenol hybrids can halt the proliferation of cancer cells by causing cell cycle arrest.[3] For example, compound 17a was found to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells, preventing them from entering the DNA synthesis (S) phase and thus inhibiting cell division.[1][3]
-
ROS-Mediated Apoptosis: A significant mechanism for some bromophenol derivatives is the induction of apoptosis through the generation of ROS.[1] An increase in intracellular ROS can lead to cellular damage and trigger apoptotic pathways. Compound 17a, for instance, was shown to induce apoptosis in A549 cells via a ROS-mediated pathway, which involved the suppression of anti-apoptotic proteins like Bcl-2 and the activation of caspase-3 and PARP.[1]
Mandatory Visualization
The following diagrams illustrate key processes related to the cytotoxic action of bromophenol analogs.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Caption: ROS-mediated apoptotic pathway in cancer cells.
References
- 1. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Bromo-5-ethylphenol: An Evaluation of Established and Novel Synthetic Routes
For Immediate Release
A comprehensive benchmarking study of a new synthetic route for 2-Bromo-5-ethylphenol reveals significant advantages in yield and operational simplicity over the established Sandmeyer reaction-based method. This guide provides a detailed comparison of the two routes, offering researchers, scientists, and drug development professionals critical data to inform their synthetic strategies.
Executive Summary
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, has traditionally relied on a multi-step Sandmeyer reaction. This established route, while reliable, often suffers from moderate yields and involves the handling of potentially hazardous diazonium intermediates. A newly benchmarked approach utilizing regioselective ortho-bromination of 3-ethylphenol (B1664133) presents a more efficient and streamlined alternative. This guide presents a side-by-side comparison of these two synthetic methodologies, supported by detailed experimental protocols and quantitative data.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for both the established and the new synthetic routes to this compound.
| Parameter | Established Route (Sandmeyer Reaction) | New Synthetic Route (Regioselective Bromination) |
| Starting Material | 3-Ethyl-6-aminophenol | 3-Ethylphenol |
| Key Reagents | Sodium nitrite (B80452), Hydrobromic acid, Copper(I) bromide | N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH) |
| Number of Steps | 2 (Diazotization and Sandmeyer reaction) | 1 |
| Typical Yield | ~45-55% | ~75-85% |
| Reaction Temperature | 0-5 °C (diazotization), 100 °C (Sandmeyer) | Room Temperature |
| Reaction Time | 4-6 hours | 1-2 hours |
| Purification Method | Column Chromatography | Column Chromatography |
| Safety Considerations | Potentially unstable diazonium salt intermediate | NBS is a lachrymator, handle with care |
Experimental Protocols
Established Synthetic Route: Sandmeyer Reaction
This route is adapted from the established synthesis of the analogous 2-bromo-5-methylphenol.
Step 1: Diazotization of 3-Ethyl-6-aminophenol
-
A solution of sodium nitrite (2.8 g, 41 mmol) in 5 mL of water is prepared.
-
In a separate flask, 3-ethyl-6-aminophenol (5.6 g, 41 mmol) is mixed with 48% hydrobromic acid (17 mL, 100 mmol) and cooled to 0-5 °C in an ice bath.
-
The sodium nitrite solution is added dropwise to the cooled mixture, maintaining the temperature below 10 °C. The formation of the diazonium salt is monitored.
Step 2: Sandmeyer Reaction
-
A mixture of copper(I) bromide (6.4 g, 44.6 mmol) in 48% hydrobromic acid (5 mL) is heated to boiling.
-
The cold diazonium salt solution is added portion-wise to the boiling copper(I) bromide solution over 30 minutes.
-
The resulting mixture is refluxed for an additional 30 minutes.
-
After cooling to room temperature, the mixture is extracted with diethyl ether (2 x 100 mL).
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
New Synthetic Route: Regioselective Bromination
This novel approach offers a more direct synthesis from 3-ethylphenol.
-
To a solution of 3-ethylphenol (5.0 g, 41 mmol) in methanol (B129727) (100 mL) is added p-toluenesulfonic acid (0.78 g, 4.1 mmol, 10 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
A solution of N-bromosuccinimide (7.3 g, 41 mmol) in methanol (50 mL) is added dropwise over 20 minutes.
-
The reaction is stirred at room temperature for an additional 60 minutes, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the two synthetic routes.
Conclusion
The new synthetic route for this compound via regioselective bromination of 3-ethylphenol offers a compelling alternative to the established Sandmeyer reaction. Its single-step process, milder reaction conditions, and higher typical yields present significant advantages in terms of efficiency and process economy. While both methods require chromatographic purification, the reduced complexity and improved safety profile of the new route make it a highly attractive option for researchers and professionals in the field of drug development and chemical synthesis. This guide provides the necessary data and protocols to enable the adoption of this improved synthetic methodology.
Unlocking Molecular Insights: A Guide to Cross-Referencing Experimental and Predicted Spectral Data
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is a critical endeavor. The convergence of experimental spectroscopy and computational prediction offers a powerful paradigm for accelerating this process and ensuring accuracy. This guide provides an objective comparison of software tools and methodologies for cross-referencing experimental spectral data with predicted values, supported by detailed experimental protocols and logical workflows. By leveraging the synergies between in-silico predictions and empirical measurements, researchers can enhance the confidence of their structural assignments and streamline their discovery pipelines.
Comparative Analysis of Spectral Data Analysis Software
The selection of appropriate software is crucial for the efficient and accurate comparison of experimental and predicted spectral data. The following table summarizes key features of prominent software packages, focusing on their capabilities for cross-referencing.
| Software Suite | Prediction Methodology | Key Comparison & Verification Features | Supported Spectral Data |
| Mnova (Mestrelab Research) | Combines multiple prediction engines including machine learning, HOSE-code algorithms, and increment-based methods.[1] | Mnova Verify: Automatically checks a proposed structure against experimental 1D and 2D NMR, as well as LC/GC/MS data, providing a compatibility score.[1] Predict & Compare: Allows direct visual comparison of predicted and experimental spectra.[1] | NMR, MS, IR, UV-Vis |
| ACD/Labs | Utilizes a large database of experimental data with methods including HOSE codes and neural networks.[1] | Structure Elucidator Suite: Generates candidate structures from NMR and MS data and ranks them based on the match between experimental and predicted shifts.[1] ChemAnalytical Workbook: Centralizes analytical data for comparison and verification.[1] | NMR, MS, IR, UV-Vis, Raman |
| SpectraFit | An open-source tool for quick data fitting using expressions of distribution and linear functions.[2] | Allows for simultaneous fitting of multiple datasets and provides a user-friendly interface for analyzing X-ray Absorption Spectra (XAS) via command line or Jupyter Notebook.[2] | Primarily focused on peak fitting for various spectroscopies. |
| Peak Spectroscopy Software | Provides a suite of spectral data manipulations and analysis tools.[3] | Chemometrics analysis: Includes PLS, CLS, QC Compare, and Conformity Index.[3] Peak Fitting: To resolve overlaid peaks.[3] Full-featured Spectral Library Search.[3] | Mid IR, Near IR, FTIR, Raman, fluorescence, LIBS, XRF, UV-VIS.[3] |
Experimental Protocols
To ensure a meaningful comparison, the acquisition of high-quality experimental data is paramount. The following are generalized protocols for key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-quality 1D and 2D NMR spectra of a purified compound for comparison with predicted chemical shifts and coupling constants.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add an appropriate internal standard (e.g., tetramethylsilane (B1202638) - TMS).
-
Spectrometer Setup: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
Acquire necessary 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in signal assignment.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Peak Picking and Referencing: Identify the chemical shifts of all peaks and reference them to the internal standard.
Mass Spectrometry (MS)
Objective: To obtain the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions for comparison with predicted fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for Electrospray Ionization - ESI).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Select the appropriate ionization method (e.g., ESI, Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum. For complex mixtures, couple the mass spectrometer to a separation technique like liquid chromatography (LC) or gas chromatography (GC).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values and isotopic pattern with the predicted values for the proposed structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for liquids), or in a suitable solvent.
-
Instrument Setup: Record a background spectrum of the empty sample holder or the pure solvent.
-
Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities with predicted vibrational frequencies for the proposed structure.[4]
Visualization of Workflows and Pathways
Visualizing the logical flow of data analysis and the underlying biological context is essential for clear communication.
Caption: General workflow for cross-referencing experimental and predicted spectral data.
Caption: Workflow for metabolite identification using predicted and experimental MS/MS data.
References
A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 5-ethyl-2-arylphenols
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of organic molecules, including pharmaceuticals and functional materials.[1] This guide provides a head-to-head comparison of these two powerful methods for the functionalization of 2-Bromo-5-ethylphenol, offering researchers, scientists, and drug development professionals a data-driven basis for methodological selection.
While both reactions can achieve the desired transformation of this compound to a 5-ethyl-2-arylphenol, they possess distinct advantages and disadvantages concerning reagent toxicity, reaction conditions, and functional group tolerance.[1]
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2] |
| Stability of Reagents | Boronic acids can be prone to decomposition.[3] | Organostannanes are generally stable to air and moisture.[2][4] |
| Reaction Conditions | Typically requires a base.[1] | Often proceeds under neutral or mildly basic conditions.[4] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[1][4] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[5] | Excellent, tolerates a wide range of functional groups.[4][6] |
Performance Comparison
The choice between Suzuki and Stille coupling often hinges on the specific requirements of the synthetic route, such as the stability of the coupling partners and the presence of sensitive functional groups.
The Suzuki coupling is frequently the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal.[1] However, the stability of the required boronic acid can be a concern, with potential for protodeboronation, especially with electron-rich and some heteroaromatic boronic acids.[3] For a substrate like this compound, the phenolic hydroxyl group can potentially interfere with the reaction, necessitating careful optimization of the base and reaction conditions.
The Stille coupling , on the other hand, offers excellent functional group tolerance and utilizes organostannane reagents that are generally stable to air and moisture.[2][4] This can be advantageous when working with complex molecules or sensitive substrates. The primary drawback of the Stille coupling is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[1][4]
Experimental Protocols
Below are representative experimental protocols for the Suzuki and Stille coupling of this compound. These are generalized procedures and may require optimization for specific coupling partners.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a procedure for the coupling of 2-bromophenol.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 equivalents)[7]
-
Degassed solvent (e.g., Toluene (B28343)/Water, 10:1)[7]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium catalyst (0.03 mmol).[1][7]
-
Add the degassed solvent mixture (e.g., 4 mL toluene and 0.4 mL water) via syringe.[7]
-
Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Representative Stille Coupling Protocol
This is a generalized protocol for Stille couplings.[4][8]
Materials:
-
This compound
-
Organostannane reagent (1.1 equivalents)[8]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[8]
-
Anhydrous solvent (e.g., Toluene or THF)[8]
-
Optional: Additive such as CuI or LiCl[8]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane reagent (1.1 equivalents) in the anhydrous solvent in a flame-dried round-bottom flask.[4][8]
-
Add the palladium catalyst. If required, add the additive.[8]
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the specific substrates and catalyst used.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, the reaction mixture can be diluted with an organic solvent and washed with a saturated aqueous solution of potassium fluoride (B91410) (KF).[4] The resulting precipitate can be removed by filtration through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Visualizing the Reactions
To further understand the mechanistic differences and experimental workflows, the following diagrams are provided.
Caption: Catalytic cycles of Suzuki and Stille couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-5-ethylphenol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromo-5-ethylphenol, a halogenated phenol (B47542) compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety data for the closely related analog, 2-bromo-5-methyl-phenol, and general best practices for halogenated organic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks. Based on the hazard classifications of analogous compounds, this compound should be regarded as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically impermeable gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in areas where this chemical is handled.
Spill Response Protocol
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand. For solid spills, carefully sweep the material to avoid generating dust.
-
Collection: Collect the spilled material and absorbent into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste. Do not discharge this chemical into sewers or the environment.[3]
-
Waste Identification and Segregation:
-
Clearly label the waste container with "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., harmful, irritant).
-
This is a halogenated organic waste and should be stored separately from non-halogenated waste streams.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container with a secure lid. The original product container, if in good condition, is a suitable choice.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[3]
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Acceptable disposal methods for similar compounds include controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[3]
-
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by local regulations.[3]
-
Data Presentation: Properties of Brominated Phenols
The following table summarizes key safety and property data for this compound and its close analogs. Data for the analogs should be used as a guideline in the absence of specific information for the target compound.
| Property | This compound | 2-bromo-5-methyl-phenol (Analog) | 4-Bromo-2-ethylphenol (Isomer Analog) |
| Molecular Formula | C₈H₉BrO[4] | C₇H₇BrO[2] | C₈H₉BrO[1] |
| Molecular Weight | 201.06 g/mol [4] | 187.03 g/mol [2] | 201.06 g/mol [1] |
| GHS Hazard Statements | No specific data available | H302: Harmful if swallowed[2] H315: Causes skin irritation[2] H319: Causes serious eye irritation[2] H335: May cause respiratory irritation[2] | H301/H302: Toxic/Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | No specific data available | Acute Toxicity Category 4[2] | Acute Toxicity Category 3/4[1][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-Bromo-2-ethylphenol | C8H9BrO | CID 87877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-ethylphenol AldrichCPR 18980-21-7 [sigmaaldrich.com]
- 4. This compound | C8H9BrO | CID 21527704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Bromo-5-ethylphenol
Essential Safety and Handling Guide for 2-Bromo-5-ethylphenol
This guide provides critical safety, operational, and disposal information for the handling of this compound (CAS No. 1243377-32-3). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar brominated phenols.[1] Phenolic compounds, particularly those that are halogenated, are often toxic and corrosive, necessitating strict safety protocols.[2][3]
Hazard Assessment and Personal Protective Equipment (PPE)
Due to its chemical structure as a brominated phenol, this compound is presumed to be hazardous. Similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[4][5][6] Therefore, a comprehensive personal protection strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption. Phenols can penetrate many common glove materials.[1][2] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[1][4][7] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or potential splashes, a chemical-resistant apron is advised. | To minimize skin exposure.[1][5] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent the inhalation of dust or vapors.[2][4][5] |
Operational Plan: Safe Handling and Storage
A systematic approach is essential for the safe handling of this compound from receipt to disposal.[3]
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as detailed in Table 1.[1][8]
-
Prepare Fume Hood: Ensure the chemical fume hood is certified and operational with the sash at the appropriate working height. The work surface should be clean and uncluttered.[1][2]
-
Assemble Materials: Gather all necessary equipment, such as glassware and solvents, and place them inside the fume hood.[1]
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of this compound within the fume hood to minimize the risk of inhaling any dust particles.[1]
-
Dissolving and Reactions: If preparing a solution, slowly add the solvent to the solid to prevent splashing. All reactions must be performed within the fume hood.[1]
-
Transferring: Use appropriate tools like pipettes or funnels when transferring solutions to avoid spills.[1]
-
-
Cleanup and Storage:
-
Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.[1][9]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][10]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination, removing gloves last.[1] Wash hands thoroughly with soap and water after all work is complete.[7]
-
Emergency and Disposal Plan
Emergency Response: First Aid for Accidental Exposure
Immediate action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][11] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air.[4][7] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[7][11] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[4][7] Seek immediate medical attention.[5]
Spill Management
-
Evacuate the immediate area and alert others.[10]
-
Ensure the area is well-ventilated, keeping the fume hood running.[8][13]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7][9]
-
Collect the absorbed material using non-sparking tools and place it into a designated, sealed hazardous waste container.[4][10]
-
Decontaminate the spill area thoroughly.[9]
-
Report the incident to your supervisor and the institution's Environmental Health and Safety (EHS) department.[9]
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][9] Do not mix with other waste streams.[14]
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound".[9]
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.[9]
-
Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal in accordance with all local, state, and federal regulations.[4][9] Do not discharge the chemical into drains or the environment.[4]
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. aaronchem.com [aaronchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
